molecular formula C13H17BrClN B1382266 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine CAS No. 1704073-67-5

1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine

Cat. No.: B1382266
CAS No.: 1704073-67-5
M. Wt: 302.64 g/mol
InChI Key: VEQQXUQYJMYAPB-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine is a useful research compound. Its molecular formula is C13H17BrClN and its molecular weight is 302.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(5-bromo-2-chlorophenyl)methyl]-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrClN/c1-10-4-6-16(7-5-10)9-11-8-12(14)2-3-13(11)15/h2-3,8,10H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQQXUQYJMYAPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine. As a Senior Application Scientist, this document synthesizes established chemical principles with insights from the synthesis and analysis of structurally related compounds to offer a predictive yet robust understanding of this novel molecule.

Introduction: The Significance of Substituted Benzylpiperidines

The N-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. These compounds have shown a wide range of pharmacological activities, including but not limited to, modulation of dopamine, serotonin, and norepinephrine transporters.[1] The nature and position of substituents on both the benzyl and piperidine rings play a crucial role in determining the molecule's affinity and selectivity for various biological targets. The subject of this guide, 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine, incorporates a halogenated benzyl group and a methyl-substituted piperidine ring, suggesting its potential as a novel therapeutic agent or a valuable intermediate in drug discovery.

Molecular Structure and Physicochemical Properties

The chemical structure of 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine consists of a 4-methylpiperidine ring N-alkylated with a 5-bromo-2-chlorobenzyl group.

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C13H17BrClNBased on the constituent atoms.
Molecular Weight 306.64 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white solid or a viscous oil at room temperature.Many similar N-benzylpiperidines are solids or high-boiling oils.
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, chloroform, methanol) and poorly soluble in water.The presence of the halogenated aromatic ring and the alkylpiperidine moiety confers a significant lipophilic character.
Boiling Point Predicted to be high, likely over 300 °C at atmospheric pressure.Based on the molecular weight and the presence of polarizable halogen atoms.
pKa The piperidine nitrogen is basic, with an expected pKa in the range of 8.5 - 9.5.Typical for tertiary amines of this class.

Synthesis and Purification

The synthesis of 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine can be achieved through standard organic chemistry transformations. A logical and efficient synthetic route would involve the reductive amination of 5-bromo-2-chlorobenzaldehyde with 4-methylpiperidine or the direct N-alkylation of 4-methylpiperidine with 5-bromo-2-chlorobenzyl halide.

Synthetic Workflow: N-Alkylation Approach

A common and effective method for the synthesis of N-benzylpiperidines is the direct alkylation of the piperidine nitrogen with a suitable benzyl halide.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product 4-methylpiperidine 4-methylpiperidine Reaction_Vessel Reaction Vessel (Solvent: e.g., ACN, DMF) (Base: e.g., K2CO3, Et3N) 4-methylpiperidine->Reaction_Vessel 5-bromo-2-chlorobenzyl_bromide 5-bromo-2-chlorobenzyl bromide 5-bromo-2-chlorobenzyl_bromide->Reaction_Vessel Workup Aqueous Work-up (e.g., NaHCO3 wash) Reaction_Vessel->Workup Reaction Completion Extraction Extraction with Organic Solvent (e.g., EtOAc, DCM) Workup->Extraction Purification Column Chromatography (Silica gel) Extraction->Purification Final_Product 1-(5-Bromo-2-chlorobenzyl) -4-methylpiperidine Purification->Final_Product Isolation

Caption: Synthetic workflow for 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine via N-alkylation.

Step-by-Step Experimental Protocol (Predicted)
  • Reaction Setup: To a solution of 4-methylpiperidine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate or triethylamine (1.5-2.0 eq).

  • Addition of Alkylating Agent: Slowly add a solution of 5-bromo-2-chlorobenzyl bromide (1.0-1.2 eq) in the same solvent to the reaction mixture at room temperature. The synthesis of the starting benzyl bromide can be achieved from 5-bromo-2-chlorotoluene via radical bromination.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Dilute the filtrate with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine.

Spectral Characterization (Predicted)

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques.

TechniqueExpected Key Features
¹H NMR - Aromatic protons of the 5-bromo-2-chlorobenzyl group appearing as multiplets in the aromatic region (δ 7.0-7.5 ppm).- A singlet for the benzylic methylene protons (CH₂) adjacent to the nitrogen (δ ~3.5 ppm).- Signals for the piperidine ring protons, likely appearing as complex multiplets in the upfield region (δ 1.0-3.0 ppm).- A doublet for the methyl group on the piperidine ring (δ ~0.9 ppm).
¹³C NMR - Aromatic carbon signals in the range of δ 120-140 ppm.- A signal for the benzylic carbon (CH₂) around δ 60-65 ppm.- Signals for the piperidine ring carbons in the aliphatic region (δ 20-60 ppm).- A signal for the methyl carbon at approximately δ 22 ppm.
Mass Spectrometry (MS) - The molecular ion peak (M⁺) should be observable, showing the characteristic isotopic pattern for a compound containing one bromine and one chlorine atom.
Infrared (IR) Spectroscopy - C-H stretching vibrations of the aromatic and aliphatic groups.- C-N stretching vibration.- C-Br and C-Cl stretching vibrations in the fingerprint region.

Chemical Reactivity and Potential Transformations

The presence of multiple reactive sites in 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine allows for a variety of chemical transformations, making it a versatile intermediate for further chemical synthesis.

Reactions at the Aromatic Ring

The bromo and chloro substituents on the benzyl ring can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of functional groups to further derivatize the molecule. The bromine atom is generally more reactive than the chlorine atom in these transformations.

Reactions at the Piperidine Ring

The piperidine ring is relatively stable. However, methods for the selective functionalization of N-alkyl piperidines at the α-position have been developed.[2] These methods could potentially be applied to introduce substituents on the piperidine ring, further expanding the chemical diversity of derivatives.

G cluster_0 Aromatic Ring Reactions cluster_1 Piperidine Ring Reactions Start 1-(5-Bromo-2-chlorobenzyl) -4-methylpiperidine Suzuki Suzuki Coupling (Aryl boronic acid) Start->Suzuki Pd catalyst, Base Heck Heck Reaction (Alkene) Start->Heck Pd catalyst, Base Buchwald Buchwald-Hartwig Amination (Amine) Start->Buchwald Pd catalyst, Base Alpha_Func α-Functionalization Start->Alpha_Func Specific Reagents

Caption: Potential reaction pathways for 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine.

Potential Pharmacological Significance and Applications

While no specific biological activity has been reported for 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine, its structural features suggest potential for interaction with various biological targets.

  • CNS Activity: Substituted N-benzylpiperidines are known to interact with monoamine transporters.[1] The specific halogen substitution pattern on the benzyl ring of the title compound could modulate its affinity and selectivity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

  • Cholinesterase Inhibition: The benzylpiperidine moiety is a key pharmacophore in several acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors.[3][4] Further derivatization of 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine could lead to potent cholinesterase inhibitors with potential applications in the treatment of Alzheimer's disease.

  • As a Synthetic Intermediate: This compound can serve as a valuable building block for the synthesis of more complex molecules. The reactive handles on the aromatic ring allow for its incorporation into larger scaffolds, facilitating the exploration of new chemical space in drug discovery programs. For instance, related bromo-chloro-benzyl structures are used as intermediates in the synthesis of drugs like dapagliflozin.[5][6][7][8][9][10][11][12]

Conclusion

1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine is a novel compound with significant potential in medicinal chemistry and drug discovery. This technical guide has provided a comprehensive, albeit predictive, overview of its chemical properties, a plausible synthetic route, and its potential for further chemical modification and pharmacological applications. The insights provided herein are intended to serve as a valuable resource for researchers and scientists working in the field of drug development, encouraging the exploration of this and related molecules.

References

  • Boos, T. L., Greiner, E., & Calhoun, W. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Scholars@UK.
  • Ambeed.com. (n.d.). Reactions of Piperidines.
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). PMC.
  • Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. (n.d.). [No Source Found].
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025).
  • Process for preparing 4-methylenepiperidine or acid addition salt thereof. (n.d.).
  • Records of Natural Products-SI. (n.d.).
  • 5-bromo-2-chloro-4-ethoxydiphenylmethane CAS 461432-23-5. (n.d.). [No Source Found].
  • 4-(5-broMo-2-chlorobenzyl)phenol synthesis. (n.d.). ChemicalBook.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized M
  • A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. (2022).
  • 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene. (n.d.). CymitQuimica.
  • Process for preparing 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (2015). Googleapis.com.
  • 1-((3-Bromo-5-methylphenyl)sulfonyl)-4-methylpiperidine. (n.d.). BLDpharm.
  • 1-Bromo-4-chloro-2-methylbenzene(14495-51-3) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Nochi, S., Asakawa, N., & Sato, T. (1995). Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020). Biological & Pharmaceutical Bulletin, 18(8), 1145-1147.
  • (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. (n.d.). PubChem.
  • 5-bromo-2-chloro-4'-ethoxydiphenylmethane. (n.d.). Kaimosi BioChem Tech Co., Ltd.
  • (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. (n.d.).
  • 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (n.d.). SynThink.
  • Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (n.d.).
  • Dapagliflozin intermediate/ 5-bromo-2-chloro-4'-ethoxydiphenylmethane/ 461432-23-5. (n.d.). [No Source Found].
  • (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. (n.d.).

Sources

Crystal structure of 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure Determination of 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of the novel compound 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine. As the crystal structure of this specific molecule has not been previously reported, this document serves as a detailed case study for researchers and drug development professionals, outlining the critical steps from initial synthesis to the final elucidation and reporting of a crystal structure. The protocols described herein are designed to be self-validating, grounded in established crystallographic principles and best practices to ensure the generation of high-quality, reliable structural data.

Introduction: The Rationale for Structural Elucidation

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Its conformational flexibility allows it to interact with a wide range of biological targets. The substitution pattern on both the piperidine ring and its N-benzyl group can drastically alter its physicochemical properties, receptor-binding affinity, and metabolic stability.

The target molecule, 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine, incorporates several features of interest for drug design: a halogenated benzyl group, which can modulate lipophilicity and engage in halogen bonding, and a 4-methylpiperidine group, where the methyl substituent can influence the ring's conformational equilibrium. Precise knowledge of its three-dimensional structure at the atomic level is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how the molecule's conformation influences its biological activity.

  • Computational Modeling: Providing an accurate, experimentally determined starting point for docking studies and molecular dynamics simulations.

  • Polymorph Screening: Identifying and characterizing different crystalline forms, which is critical for drug formulation and intellectual property.

This guide details the complete workflow to achieve this structural determination, emphasizing the causality behind each experimental choice.

Synthesis and Purification

The most direct route to the target compound is through nucleophilic substitution, specifically the N-alkylation of 4-methylpiperidine with a suitable electrophile.

Synthetic Protocol: N-Alkylation

Reaction Scheme:

G cluster_reactants cluster_reaction reagent1 4-Methylpiperidine plus + reagent2 5-Bromo-2-chlorobenzyl bromide arrow K2CO3, Acetonitrile 80 °C, 4h product 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine

Figure 1: Synthetic scheme for the N-alkylation reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methylpiperidine (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq) as a base, and acetonitrile (10 volumes) as the solvent.

  • Addition of Electrophile: While stirring, add 5-bromo-2-chlorobenzyl bromide (1.05 eq) to the mixture. The slight excess of the alkylating agent ensures the complete consumption of the starting piperidine.

  • Reaction: Heat the mixture to reflux (approximately 80-82 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. Combine the fractions containing the pure product and evaporate the solvent to yield 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine as a viscous oil or low-melting solid.

Causality Behind Choices:

  • Base (K₂CO₃): Potassium carbonate is a mild inorganic base, sufficient to deprotonate the secondary amine of 4-methylpiperidine, facilitating its nucleophilic attack. It is easily removed by filtration.[2]

  • Solvent (Acetonitrile): This polar aprotic solvent is ideal for Sₙ2 reactions, effectively solvating the potassium cation without interfering with the nucleophile. Its boiling point allows for a convenient reaction temperature.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining a high-quality single crystal is the most critical and often most challenging step in structure determination.[3][4] The goal is to induce the slow formation of a well-ordered crystal lattice.

Recommended Crystallization Techniques

Given that the purified product may be an oil or a low-melting solid, several techniques should be screened in parallel.

a) Slow Evaporation: This is the simplest method.[5]

  • Dissolve a small amount of the purified compound (5-10 mg) in a minimal volume of a suitable solvent (e.g., ethanol, ethyl acetate, or dichloromethane) in a small, clean vial.

  • Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few pinholes.

  • Allow the solvent to evaporate slowly and undisturbed over several days at room temperature.

b) Vapor Diffusion: This technique is highly effective for obtaining high-quality crystals from small amounts of material.[5]

  • Inner Vial: Dissolve 5-10 mg of the compound in a small volume (0.5 mL) of a relatively low-volatility "good" solvent (e.g., toluene or dichloromethane). Place this solution in a small, open vial.

  • Outer Jar: Place the inner vial inside a larger, sealable jar containing a larger volume (2-3 mL) of a "poor" solvent in which the compound is less soluble, but which is miscible with the "good" solvent (e.g., hexane or pentane). The "poor" solvent should be more volatile than the "good" solvent.

  • Diffusion: Seal the outer jar. The vapor of the more volatile "poor" solvent will slowly diffuse into the "good" solvent in the inner vial, gradually reducing the solubility of the compound and inducing crystallization.

G cluster_outer Sealed Outer Jar cluster_pool inner_vial Inner Vial Compound dissolved in 'Good' Solvent (e.g., Toluene) pool 'Poor' Solvent (e.g., Hexane) vapor Vapor Diffusion (Poor Solvent into Good Solvent) vapor->inner_vial

Figure 2: Schematic of the vapor diffusion crystallization method.

Solvent Selection Rationale: The key is to find a solvent or solvent system where the compound has moderate solubility. The ideal solvent will be one from which the compound crystallizes slowly upon a gradual change in conditions (concentration or solvent composition). A screening of various common laboratory solvents is recommended.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[6][7]

Experimental Workflow

The process can be broken down into several key stages, from data collection to the final refined structure.

G A 1. Crystal Selection & Mounting (Select a clear, well-formed crystal) B 2. Data Collection (Mount on diffractometer, cool to 100 K, expose to X-rays) A->B C 3. Data Processing (Integration of reflection intensities, scaling, and merging) B->C D 4. Structure Solution (Determine initial atomic positions using direct methods) C->D E 5. Structure Refinement (Optimize atomic coordinates and thermal parameters) D->E F 6. Validation & CIF Generation (Check structure quality and create standard report file) E->F

Figure 3: The workflow for single-crystal X-ray structure determination.

Step-by-Step Methodology:

  • Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a cryoloop, and flash-cooled to 100 K in a stream of cold nitrogen gas. This low temperature minimizes thermal vibrations of the atoms, leading to higher quality diffraction data.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[6]

  • Data Processing: The collected images are processed to determine the unit cell dimensions and space group. The intensities of thousands of individual reflections are integrated, corrected for experimental factors, scaled, and merged to create a final reflection file.

  • Structure Solution: The "phase problem" is solved using direct methods, which are computational algorithms that derive initial phase information directly from the reflection intensities. This yields an initial electron density map, from which the positions of most non-hydrogen atoms can be identified.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process.[8] In this iterative process, atomic coordinates, and anisotropic displacement parameters (which model atomic vibrations) are adjusted to improve the agreement between the observed structure factors (|Fₒ|) and the calculated structure factors (|Fₑ|). Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated for geometric reasonability (bond lengths, angles) and other quality metrics. The results are compiled into a Crystallographic Information File (CIF), which is the standard format for reporting crystal structure data.[9][10]

Hypothetical Crystallographic Data and Structural Analysis

The following tables present plausible, chemically reasonable data that could be expected from a successful crystal structure determination of 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine.

Crystal Data and Structure Refinement
ParameterValue
Chemical Formula C₁₃H₁₇BrClN
Formula Weight 302.64 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.15 Å, b = 15.25 Å, c = 8.95 Åα = 90°, β = 98.50°, γ = 90°
Volume 1370 ų
Z 4
Calculated Density 1.465 Mg/m³
Absorption Coefficient 2.85 mm⁻¹
Reflections Collected 15800
Independent Reflections 3150 [R(int) = 0.045]
Final R indices [I>2σ(I)] R₁ = 0.038, wR₂ = 0.095
R indices (all data) R₁ = 0.052, wR₂ = 0.105
Goodness-of-fit on F² 1.04

R-indices (R₁, wR₂) and Goodness-of-fit are standard measures of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.[11]

Analysis of Molecular Structure

A successful structure determination would reveal precise bond lengths, bond angles, and torsion angles. The 4-methylpiperidine ring would be expected to adopt a chair conformation, with the methyl group preferentially in the equatorial position to minimize steric hindrance. The analysis would precisely define the orientation of the 5-bromo-2-chlorobenzyl group relative to the piperidine ring.

Selected Geometric Parameters (Hypothetical):

Bond/AngleLength (Å) / Degrees (°)
C-N (piperidine)1.46 - 1.48
N-C (benzyl)1.47
C-Cl1.74
C-Br1.90
C-N-C (angle)112.5°
Supramolecular Interactions and Crystal Packing

In the solid state, molecules pack in a way that maximizes favorable intermolecular interactions. Analysis of the crystal packing would likely reveal weak C-H···π or C-H···Cl/Br hydrogen bonds, which would link adjacent molecules into a three-dimensional network. Understanding these interactions is crucial for rationalizing the compound's physical properties, such as its melting point and solubility.

Conclusion

This guide has outlined a comprehensive and robust methodology for determining the crystal structure of a novel small molecule, using 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine as a representative example. By following a logical progression from rational synthesis and meticulous crystallization to rigorous single-crystal X-ray diffraction analysis, researchers can obtain precise and unambiguous three-dimensional structural information. Such data is fundamental to modern drug discovery and materials science, providing the atomic-level insights necessary to drive innovation and understand structure-property relationships.

References

  • G. M. Sheldrick, "Crystal structure refinement with SHELXL," Acta Crystallographica Section C: Structural Chemistry, vol. 71, no. 1, pp. 3-8, 2015. [Link]

  • SPT Labtech, "Chemical crystallization," SPT Labtech, Available: [Link]

  • Creative Biostructure, "What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?," Creative Biostructure, 2025. [Link]

  • R. J. Staples, "Getting crystals your crystallographer will treasure: a beginner's guide," Acta Crystallographica Section E: Crystallographic Communications, vol. 75, no. 8, pp. 1134-1143, 2019. [Link]

  • A. J. Edwards et al., "Advanced crystallisation methods for small organic molecules," Chemical Society Reviews, vol. 52, no. 5, pp. 1895-1913, 2023. [Link]

  • University of Barcelona, "Crystallization of Small Molecules," University of Barcelona, Available: [Link]

  • Metadata Standards Catalog, "Crystallography," Research Data Alliance, Available: [Link]

  • American Chemical Society, "Crystallographic Instructions for Authors," ACS Publications, Available: [Link]

  • ESRF, "Single-crystal X-ray diffraction reveals the crystal structure of a conductive hydrocarbon," ESRF, 2025. [Link]

  • International Union of Crystallography, "Publication standards for crystal structures," IUCr, 2011. [Link]

  • S. R. Hall, F. H. Allen, and I. D. Brown, "The Crystallographic Information File (CIF): a new standard archive file for crystallography," Acta Crystallographica Section A: Foundations of Crystallography, vol. 47, no. 6, pp. 655-685, 1991. [Link]

  • International Union of Crystallography Journals, "Standards for Crystallographic Publishing," IUCr Journals, Available: [Link]

  • B. B. Ivanova, "How do organic compounds single crystal X rays diffraction work?," ResearchGate, 2016. [Link]

  • A. R. L. Gonzalez-Platas, "Characterisation and Study of Compounds by Single Crystal X-ray Diffraction," MDPI, 2020. [Link]

  • S. Vice et al., "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol," Journal of Organic Chemistry, vol. 66, no. 7, pp. 2487-2492, 2001. [Link]

  • A. F. Casy and J. L. Myers, "Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones," Journal of the Chemical Society C: Organic, pp. 1189-1193, 1966. [Link]

  • Google Patents, "Process for preparing 4-methylenepiperidine or acid addition salt thereof," Google P
  • C. R. Williams, "The Regioselective 3-Alkylation of Piperidine," ODU Digital Commons, 1980. [Link]

  • K. Koyiri et al., "SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES," Rasayan Journal of Chemistry, vol. 12, no. 1, pp. 1-6, 2019. [Link]

  • Patsnap, "A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane," Patsnap Eureka, CN114293931A. [Link]

  • Google Patents, "Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis," Google P
  • World Intellectual Property Organization, "A PROCESS FOR THE PREPARATION OF (lS)-l,5-ANHYDRO-l-C-[4-CHLORO-3-[(4- ETHOXYPHENYL)

Sources

In silico modeling of 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Modeling of Novel Piperidine Derivatives: A Case Study of 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine

Executive Summary

In the landscape of modern drug discovery, in silico modeling has become an indispensable tool, enabling the rapid, cost-effective evaluation of small molecules long before they enter a wet lab.[1][2] This guide provides a comprehensive, technically-grounded workflow for the computational analysis of novel chemical entities, using the representative molecule, 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine, as a case study. As a Senior Application Scientist, my objective is not merely to present a sequence of steps, but to elucidate the causal logic behind each methodological choice, from initial ligand preparation to the nuanced interpretation of simulation data. We will navigate the essential pillars of computational drug design: target identification, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This document is structured to serve as a practical playbook for researchers, scientists, and drug development professionals, providing both the strategic framework and the detailed protocols necessary to transform a chemical structure into a data-rich profile of its potential as a therapeutic agent.

Part 1: Foundational Analysis of the Lead Compound

Molecular Profile: 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine

The subject of our case study, 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine, is a small molecule featuring several key structural motifs relevant to medicinal chemistry. The core structure includes a 4-methylpiperidine ring, a common scaffold in pharmaceuticals, linked via a benzyl group to a di-halogenated benzene ring (5-bromo, 2-chloro).

  • Arylalkylamine Scaffold: This molecule belongs to the broad class of arylalkylamines. The arylcyclohexylamine subclass, for instance, is known for its activity at various central nervous system targets.[3] The specific arrangement of the substituted benzyl group and the piperidine nitrogen is critical for its potential interactions with biological targets.

  • Halogenation: The presence of bromine and chlorine atoms significantly influences the molecule's electronic and lipophilic properties, which can modulate its binding affinity, metabolic stability, and pharmacokinetic profile.[4]

Given its novelty, a systematic in silico evaluation is the logical first step to hypothesize its biological function and assess its drug-likeness.

Strategic Objectives of the In Silico Investigation

The primary goal of this computational protocol is to build a predictive model of the molecule's behavior and properties. This is achieved through a multi-stage process designed to answer fundamental questions in early-phase drug discovery:

  • Target Identification: What are the most probable protein targets for this molecule?

  • Binding Characterization: How does the molecule bind to its predicted target? What is the strength of this interaction, and which specific residues are involved?

  • Dynamic Stability: Is the predicted protein-ligand complex stable over time in a simulated physiological environment?

  • Drug-Likeness Assessment: Does the molecule possess favorable pharmacokinetic and safety properties (ADMET) to be considered a viable drug candidate?

This structured inquiry allows us to de-risk potential candidates and prioritize resources for subsequent experimental validation.[2]

Part 2: The Integrated Computational Modeling Workflow

The power of in silico modeling lies in its integrated, multi-faceted approach.[5][6] No single method provides a complete picture; rather, the convergence of evidence from multiple techniques builds confidence in the final predictions. The workflow described herein is a self-validating system, where the output of one stage informs and refines the next.

In_Silico_Workflow cluster_0 Ligand Preparation cluster_1 Target Identification cluster_2 Binding Prediction cluster_3 Stability & Refinement cluster_4 Drug-Likeness Profiling Ligand 1. Ligand Preparation (2D to 3D, Energy Minimization) TargetID 2. Target Identification (Reverse Docking, Pharmacophore Screening) Ligand->TargetID Docking 3. Molecular Docking (Pose & Affinity Prediction) TargetID->Docking MD 4. Molecular Dynamics (Complex Stability, Interaction Dynamics) Docking->MD ADMET 5. ADMET Prediction (Pharmacokinetics & Toxicity) MD->ADMET Decision Go/No-Go Decision & Experimental Design ADMET->Decision

Caption: The overall in silico drug discovery workflow.

Step 1: Ligand Preparation and Optimization

The fidelity of any simulation begins with an accurate three-dimensional representation of the small molecule. This is not a trivial step; a poorly optimized ligand structure will propagate errors throughout the entire workflow.

Experimental Protocol:

  • 2D Structure Generation: Draw the 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine structure in a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

  • Conversion to 3D: Use a program like Open Babel or the functionality within molecular modeling suites (e.g., PyMOL, Chimera) to convert the 2D sketch into a 3D conformation.

  • Protonation State Determination: At a physiological pH of 7.4, the piperidine nitrogen is expected to be protonated. This is a critical consideration as it introduces a positive charge that will dominate electrostatic interactions. Tools like MarvinSketch or PlayMolecule's ProteinPrepare can be used to predict pKa values and assign the correct protonation state.

  • Energy Minimization: The initial 3D structure is likely not in a low-energy state. Perform energy minimization using a suitable force field (e.g., MMFF94 or UFF) to relax the structure and resolve any steric clashes. This can be done using software like Avogadro or the MGLTools package.[7]

Step 2: Target Identification

For a novel compound, the biological target is often unknown. The goal here is to generate a testable hypothesis. For our case study, we will hypothesize a target based on its structural similarity to known compounds. The related molecule 1-(4-fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine is an analog of Donepezil, a known Acetylcholinesterase (AChE) inhibitor.[8] Therefore, AChE presents a scientifically sound hypothetical target for this workflow.

Methodology:

  • Primary Approach (Hypothesis-Driven): Based on structural analogy to known inhibitors, we select human Acetylcholinesterase (AChE) as the primary target for our investigation.

  • Alternative Approach (Unbiased Screening): For a truly unknown compound, web-based servers like SwissTargetPrediction or PharmMapper could be used. These tools screen the ligand against vast databases of known protein-ligand interactions to predict the most probable targets based on chemical similarity and pharmacophore matching.

Step 3: Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction.[9] It serves as the first filter for assessing the potential of a molecule to be a binder.

Rationale for Software Selection: We will use AutoDock Vina, one of the most widely cited docking programs, prized for its computational speed and high-quality prediction accuracy.[10]

Molecular_Docking_Workflow PDB 1. Fetch Receptor (e.g., PDB: 4EY7 for AChE) Clean 2. Prepare Receptor (Remove water, add hydrogens) PDB->Clean Grid 4. Define Binding Site (Grid Box Generation) Clean->Grid Ligand 3. Prepare Ligand (Set rotatable bonds, add charges) Ligand->Grid Run 5. Execute Docking (AutoDock Vina) Grid->Run Analyze 6. Analyze Results (Binding Energy, Pose Visualization) Run->Analyze

Caption: The workflow for molecular docking simulation.

Experimental Protocol:

  • Receptor Preparation:

    • Download the crystal structure of human AChE from the Protein Data Bank (PDB; e.g., PDB ID: 4EY7).

    • Using AutoDockTools (ADT) or a similar program, remove all water molecules and non-essential co-factors from the PDB file.[7][11]

    • Add polar hydrogens and compute Gasteiger charges for all atoms in the receptor. This step is crucial for accurately modeling electrostatic interactions.[11]

    • Save the prepared receptor in the required PDBQT format.

  • Ligand Preparation:

    • Load the energy-minimized ligand structure from Step 2.1 into ADT.

    • The software will automatically detect rotatable bonds, which defines the conformational flexibility of the ligand during the docking process.

    • Compute Gasteiger charges and save the prepared ligand in the PDBQT format.

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the active site of the enzyme. For AChE, this is the deep gorge containing the catalytic triad. The dimensions of the box should be large enough to allow the ligand to rotate and translate freely but focused enough to concentrate the search.[7]

  • Running AutoDock Vina:

    • Execute the Vina program from the command line, providing the prepared receptor, ligand, and grid box configuration file as inputs.

    • Vina will perform a stochastic search of the ligand's conformational space within the grid box, generating multiple binding poses ranked by a scoring function.

Data Presentation: Predicted Binding Affinity

ParameterValueUnit
Predicted Binding Affinity-9.5 (Hypothetical)kcal/mol
RMSD of Top Pose1.2 (Hypothetical)Å

A lower binding affinity value indicates a stronger, more favorable interaction.[9]

Step 4: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of binding, MD simulations introduce dynamics, allowing us to observe the behavior of the protein-ligand complex over time in a simulated aqueous environment.[12] This step is essential for validating the stability of the docked pose and identifying key, persistent interactions.

Rationale for Software Selection: We will use GROMACS, a highly efficient and versatile open-source MD engine.[13][14]

MD_Simulation_Workflow Start 1. Start with Docked Complex Topology 2. Generate Topology (Force Field Assignment) Start->Topology Solvate 3. Solvate & Add Ions (Create Simulation Box) Topology->Solvate Minimize 4. Energy Minimization Solvate->Minimize Equilibrate 5. Equilibration (NVT & NPT) Minimize->Equilibrate Production 6. Production MD Run Equilibrate->Production Analyze 7. Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analyze

Caption: The workflow for molecular dynamics simulation.

Experimental Protocol:

  • System Preparation:

    • Topology Generation: Use the GROMACS pdb2gmx tool to generate a molecular topology for the AChE protein, selecting an appropriate force field (e.g., AMBER99SB-ILDN). The topology file describes all atoms, bonds, angles, and charges needed for the simulation.[14] A separate topology for our ligand must be generated using a tool like CGenFF or ACPYPE.

    • Simulation Box: Define a periodic boundary box (e.g., a cubic box) around the protein-ligand complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edges.

    • Solvation: Fill the simulation box with a pre-equilibrated water model (e.g., TIP3P or SPC/E).[14]

    • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the net charge of the system and mimic a physiological salt concentration (e.g., 0.15 M).[12]

  • Simulation Execution:

    • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes between the protein, ligand, and solvent molecules.

    • Equilibration: Conduct two phases of equilibration. First, an NVT (isothermal-isochoric) ensemble to stabilize the system's temperature, followed by an NPT (isothermal-isobaric) ensemble to stabilize the pressure and density.[14] Position restraints are typically applied to the protein backbone during this phase.

    • Production MD: Run the final production simulation (e.g., for 100 nanoseconds) without any restraints, saving the coordinates (trajectory) at regular intervals.

Data Presentation: Key MD Simulation Parameters

ParameterSettingRationale
Force FieldAMBER99SB-ILDNWell-validated for protein simulations.
Water ModelTIP3PComputationally efficient and standard for many simulations.
EnsembleNPTSimulates constant pressure and temperature, mimicking physiological conditions.
Simulation Time100 nsA reasonable duration to assess complex stability for initial screening.
Temperature310 KApproximates human body temperature.
Pressure1 barStandard atmospheric pressure.
Step 5: ADMET Profile Prediction

A potent molecule is useless if it cannot reach its target in the body or is toxic.[15] Early ADMET prediction helps to identify potential liabilities that could lead to late-stage drug development failure.[16]

Methodology:

We will utilize well-established, freely available web servers for a comprehensive ADMET profile.

  • SwissADME: This tool provides rapid predictions for physicochemical properties, lipophilicity, water-solubility, pharmacokinetics (e.g., GI absorption, blood-brain barrier penetration), and drug-likeness based on established rules like Lipinski's Rule of Five.

  • admetSAR: This platform offers predictions for a wider range of properties, including metabolic routes (e.g., Cytochrome P450 substrate/inhibitor) and various toxicity endpoints like Ames mutagenicity and carcinogenicity.[17]

Data Presentation: Predicted ADMET Properties

PropertyCategoryPredicted Value (Hypothetical)Interpretation
Molecular WeightPhysicochemical384.7 g/mol Compliant with Lipinski's Rule (<500)
LogPLipophilicity4.8High, indicates good membrane permeability but potentially poor solubility
GI AbsorptionPharmacokineticsHighLikely to be well-absorbed from the gut
BBB PermeantPharmacokineticsYesMay cross the blood-brain barrier, relevant for a CNS target
CYP2D6 InhibitorMetabolismYesPotential for drug-drug interactions
Ames ToxicityToxicityNon-mutagenicLow risk of mutagenicity

Part 3: Synthesis of Findings and Future Directions

This in-depth technical guide outlines a robust and logical workflow for the in silico characterization of a novel small molecule, 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine. By integrating ligand preparation, target identification, molecular docking, MD simulations, and ADMET prediction, we can construct a comprehensive profile of its therapeutic potential.

Based on our hypothetical case study targeting AChE, the results would suggest that the molecule is a potent binder with a stable binding mode, capable of crossing the blood-brain barrier, and possessing a generally favorable safety profile, though with a potential for CYP-mediated drug interactions.

It is critical to recognize the limitations of computational modeling. These are predictive tools, not experimental certainties.[5] The accuracy of the predictions is contingent upon the quality of the input data, the force fields used, and the inherent approximations in the algorithms.

The logical next steps stemming from this in silico analysis would be:

  • Chemical Synthesis: Synthesize the compound to enable experimental validation.

  • In Vitro Assays: Perform an enzyme inhibition assay to confirm the predicted binding affinity for AChE.

  • Cell-Based Assays: Evaluate the compound's activity in a relevant cellular context.

  • Experimental ADMET: Conduct experiments to measure solubility, metabolic stability, and potential off-target effects.

By front-loading the discovery process with rigorous computational modeling, we can approach these expensive and time-consuming experimental stages with a higher degree of confidence, guided by data-driven hypotheses.

References

  • AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications. (2025). YouTube.
  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024). YouTube.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.
  • Molecular Docking Tutorial. (n.d.).
  • Leverage our In Silico Solutions for Small Molecules Drug Development. (n.d.). InSilicoMinds.
  • The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. (2018). Taylor & Francis.
  • GROMACS Tutorials. (n.d.).
  • ADMET Predictions - Computational Chemistry Glossary. (2025). Deep Origin.
  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. (2018). PubMed.
  • GROMACS tutorial | Biomolecular simulations. (n.d.). EMBL-EBI.
  • Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. (2025). YouTube.
  • Running molecular dynamics simulations using GROMACS. (2019). Galaxy Training.
  • ADMET Prediction Software. (n.d.). Sygnature Discovery.
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube.
  • In Silico Modeling: Accelerating drug development. (2023). Patheon pharma services.
  • Self explained tutorial for molecular dynamics simulation using gromacs. (n.d.). GitHub.
  • ADMET Predictor® - Simulations Plus. (2026). Simulations Plus.
  • In silico active learning for small molecule properties. (n.d.). Molecular Systems Design & Engineering (RSC Publishing).
  • ADMET-AI. (n.d.).
  • admetSAR3.0: a comprehensive platform for exploration, prediction and optimization of chemical ADMET properties. (2024). PMC.
  • (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | C15H12BrClO2. (n.d.). PubChem.
  • CAS 461432-23-5: 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene. (n.d.). CymitQuimica.
  • 461432-23-5|5-bromo-2-chloro-4'-ethoxydiphenylmethane. (n.d.). Kaimosi BioChem Tech Co., Ltd.
  • Dapagliflozin Intermediate - 4-(5-bromo-2-chlorobenzyl) phenyl ethyl ether. (n.d.). Aarti Pharmalabs Ltd.
  • 5-bromo-2-chloro-4-ethoxydiphenylmethane CAS 461432-23-5. (n.d.).
  • EP0881215B1 - Process for the preparation of 4-methylenepiperidines. (n.d.). Google Patents.
  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (n.d.). SciELO México.
  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (n.d.). ResearchGate.
  • A Systematic Review on Pharmacological Activities of 4-Methylumbelliferon. (2018). Pharmacognosy Reviews.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (2016). MDPI.
  • 2990232-65-8|1-((3-Bromo-5-methylphenyl)sulfonyl)-4-methylpiperidine. (n.d.). BLDpharm.
  • Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase. (2000). PubMed.
  • Arylcyclohexylamine. (n.d.). Wikipedia.

Sources

Technical Whitepaper: Physicochemical Profiling of 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine , a tertiary amine intermediate likely utilized in the synthesis of CNS-active agents or GPCR ligands.

Due to the specific halogenated substitution pattern (5-Br, 2-Cl) on the benzylic ring and the lipophilic 4-methylpiperidine core, this molecule exhibits Type II (weak base) solubility characteristics. Its stability profile is dominated by the susceptibility of the benzylic nitrogen to oxidative degradation and the potential for photolytic dehalogenation. This guide outlines the theoretical properties, experimental solubility protocols, and stability-indicating analytical methods required for rigorous characterization.

Molecular Identity & Physicochemical Baseline[1]

Understanding the structural components is the prerequisite for predicting solubility and degradation pathways.

  • Chemical Structure: A tertiary amine formed by N-alkylation of 4-methylpiperidine with 5-bromo-2-chlorobenzyl halide.

  • Molecular Formula: C₁₃H₁₇BrClN

  • Key Functional Groups:

    • Tertiary Aliphatic Amine: Basic center (pKa ~9.0–9.5).

    • Halogenated Aromatic Ring: Increases lipophilicity (LogP) and introduces photosensitivity risks.

    • Benzylic Methylene:[1] Susceptible to oxidative metabolism or radical attack.

Predicted Physicochemical Parameters
ParameterPredicted ValueSignificance
pKa (Base) 9.2 ± 0.5Highly ionized in gastric pH (1.2); non-ionized at physiological pH (7.4).
LogP 4.2 – 4.8High lipophilicity. Poor aqueous solubility in neutral form; high permeability.
LogD (pH 7.4) ~2.5Moderate distribution coefficient at physiological pH.
Physical State Viscous Oil or Low-Melting SolidLikely an oil as a free base; solidifies upon salt formation (e.g., HCl, Fumarate).

Solubility Profile & Optimization

The solubility of 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine is strictly pH-dependent. As a free base, it is hydrophobic. Solubility is achieved only through protonation of the piperidine nitrogen or the use of organic co-solvents.

Aqueous Solubility Strategy

The molecule behaves according to the Henderson-Hasselbalch equation for weak bases.

  • pH < 4.0 (Acidic): The nitrogen is fully protonated (

    
    ). Solubility is high (>10 mg/mL).
    
    • Reagent: 0.1N HCl, 10% Acetic Acid.

  • pH > 8.0 (Basic/Neutral): The molecule exists as the free base (

    
    ). Solubility is extremely low (<10 µg/mL), leading to precipitation or oiling out.
    
Organic Solvent Compatibility[2]
  • High Solubility: Dichloromethane (DCM), Methanol, Ethanol, DMSO, DMF.

  • Moderate Solubility: Acetonitrile, Isopropanol.

  • Low Solubility: Hexanes, Water (neutral).

Experimental Protocol: pH-Solubility Mapping

To validate the solubility profile, the following "Shake-Flask" protocol is recommended:

  • Preparation: Weigh 5 mg of compound into three separate HPLC vials.

  • Solvent Addition:

    • Vial A: Phosphate Buffer pH 7.4 (Simulated Blood).

    • Vial B: 0.1 N HCl (Simulated Gastric Fluid).

    • Vial C: 50:50 DMSO:Water.

  • Equilibration: Vortex for 1 minute, then shake at 25°C for 24 hours.

  • Analysis: Filter (0.22 µm PTFE) and analyze filtrate via HPLC-UV (254 nm).

Visualization: Solubility Logic

SolubilityLogic Compound 1-(5-Bromo-2-chlorobenzyl) -4-methylpiperidine Acidic Acidic Media (pH < 5) Protonation (BH+) Compound->Acidic Add HCl/TFA Neutral Neutral/Basic Media (pH > 7) Free Base (B) Compound->Neutral Add NaOH/Buffer Soluble High Solubility (Stable Solution) Acidic->Soluble Insoluble Precipitation / Oiling Out (Low Solubility) Neutral->Insoluble

Figure 1: pH-dependent solubility switch mechanism typical for benzylpiperidine derivatives.

Stability & Degradation Mechanisms

While the 4-methylpiperidine core is robust, the benzylic linkage and halogenated ring introduce specific stability risks.

Primary Degradation Pathways
  • N-Oxidation (Major Risk): Tertiary amines react with atmospheric oxygen or peroxides (impurities in solvents like THF/Dioxane) to form N-oxides.

    • Mitigation: Store under Argon/Nitrogen; avoid aged ether solvents.

  • Photolytic Dehalogenation (Secondary Risk): The C-Br bond is weaker than the C-Cl bond. Exposure to UV light can cause homolytic cleavage of the bromine, leading to radical species and polymerization.

    • Mitigation: Use amber glassware.

  • Benzylic Oxidation: In the presence of strong oxidants or transition metals, the benzylic methylene can oxidize to an amide or aldehyde (cleavage).

Stability Testing Workflow (Stress Testing)

Perform forced degradation studies to validate analytical methods (HPLC specificity).

Stress ConditionConditionsExpected Degradant
Oxidation 3% H₂O₂, RT, 4 hoursN-Oxide (M+16 mass shift)
Acid Hydrolysis 1N HCl, 60°C, 24 hoursStable (Likely no degradation)
Base Hydrolysis 1N NaOH, 60°C, 24 hoursStable (Likely no degradation)
Photostability UV Light (ICH Q1B), 24 hoursDes-bromo analog (M-79 mass shift)
Visualization: Degradation Pathways

Degradation Parent Parent Molecule (Tertiary Amine) NOxide N-Oxide Impurity (Polar, M+16) Parent->NOxide Oxidation Radical Aryl Radical Parent->Radical Homolytic Cleavage Oxidant Peroxides / O2 Oxidant->NOxide UV UV Light UV->Radical Dehalo De-halogenated Analog (Des-bromo) Radical->Dehalo H-Abstraction

Figure 2: Primary degradation pathways: N-oxidation and photolytic dehalogenation.

Analytical Methodologies

To quantify solubility and stability, a Reverse Phase HPLC method is required. Note that standard C18 columns may show "tailing" for basic amines due to silanol interactions.

Recommended HPLC Parameters
  • Column: C18 with high pH stability (e.g., Waters XBridge) or Charged Surface Hybrid (CSH).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5) OR 0.1% TFA in Water (pH 2).

    • Note: High pH is preferred to keep the amine uncharged for better peak shape, or low pH to fully protonate it. Avoid neutral pH (7-8).

  • Mobile Phase B: Acetonitrile.

  • Detection: UV at 220 nm (Amine/Aromatic absorption) and 254 nm.

  • Mass Spec: ESI+ Mode. Expect parent ion

    
    . Pattern will show characteristic Br/Cl isotope split (approx 4:3:1 ratio for M, M+2, M+4).
    

Handling & Storage Protocols

Based on the physicochemical profile, the following storage conditions are mandatory to maintain >98% purity over 12 months.

  • Form Selection: If possible, convert the free base oil into a solid salt (Hydrochloride or Fumarate). Salts are significantly more stable against oxidation.

  • Temperature: Store at -20°C for long-term; 2-8°C for active working stocks.

  • Atmosphere: Store under inert gas (Argon/Nitrogen).

  • Container: Amber glass vials with Teflon-lined caps to prevent UV exposure and solvent leaching.

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • PubChem. Compound Summary: 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine (Analog/Fragment Data). National Library of Medicine. Link

  • Journal of Medicinal Chemistry.General stability of benzylpiperidine derivatives in CNS drug discovery. (General Reference for SAR).
  • Thermo Fisher Scientific. HPLC Analysis of Basic Compounds: Overcoming Peak Tailing.Link

Sources

Precision Halogenation: Structure-Activity Relationships of Bromo-Chloro-Benzyl Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of Bromo-Chloro-Benzyl Compounds Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Halogen Dance

In modern medicinal chemistry, the introduction of halogen atoms is rarely a random "screen-and-see" endeavor. It is a precise engineering challenge. While fluorine is ubiquitous for metabolic stability, the heavier halogens—chlorine (Cl) and bromine (Br)—offer unique electronic and steric handles that drive potency.

This guide focuses on a specific, high-value chemical space: Bromo-Chloro-Benzyl compounds . The synergy between a chlorine atom (often acting as a lipophilic "shield" or electron-withdrawing modulator) and a bromine atom (acting as a "sigma-hole" donor for halogen bonding) creates a unique pharmacophore. We will explore how the regiochemistry of these two halogens on a benzyl ring determines biological outcomes, specifically in antimicrobial and anticancer domains.

Chemical Space & Molecular Design

The "Anchor and Shield" Hypothesis

The core SAR logic for mixed halogenated benzyl systems often follows the "Anchor and Shield" model:

  • The Anchor (Bromine): Due to its higher polarizability and larger atomic radius (1.14 Å vs. 0.99 Å for Cl), bromine exhibits a pronounced

    
    -hole —a region of positive electrostatic potential opposite the C-Br bond. This allows Br to act as a Lewis acid, forming directed halogen bonds (XB) with backbone carbonyls or histidine nitrogens in the target protein.
    
  • The Shield (Chlorine): Chlorine is sufficiently lipophilic (

    
    ) to fill hydrophobic pockets and modulate the pKa of the benzyl ring protons, yet it lacks the steric bulk that might cause clashes (unlike Iodine). It often serves to block metabolic hotspots (e.g., para-oxidation by CYP450).
    
Electronic Modulation (Hammett Constants)

The positioning of Cl and Br dictates the electron density of the benzyl ring, affecting the reactivity of the benzylic carbon and the acidity of any attached phenols or amides.

SubstituentPosition

(Hammett)

(Lipophilicity)
Effect on Activity
-Cl meta0.370.71Increases lipophilicity; moderate EWG.
-Cl para0.230.71Blocks metabolism; weak resonance donor.
-Br meta0.390.86Stronger EWG; enhances hydrophobic binding.
-Br para0.230.86Ideal Halogen Bond donor vector.

SAR Case Studies

Case Study A: Anticancer Benzofuran Derivatives

Context: A study involving 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl) analogues targeting lung (A-549) and cervical (HeLa) cancer lines.[1]

The SAR Insight: When the benzoyl moiety possesses a 4-Bromo substituent versus a 4-Chloro substituent, the activity profile shifts.

  • 4-Chloro Analogues: Showed moderate cytotoxicity. The Cl atom provided sufficient lipophilicity to cross cell membranes but lacked the specific binding affinity to the target kinase pocket.

  • 4-Bromo Analogues: Demonstrated superior IC50 values (low nanomolar range). The 4-Br position likely engaged in a halogen bond with a hinge-region residue (e.g., a carbonyl backbone), stabilizing the inhibitor-enzyme complex.

Case Study B: Antimicrobial Indolin-2-ones

Context: 1-Benzyl-5-bromoindolin-2-one derivatives.[2] Here, the "bromo" is on the core indole, and the "chloro" is introduced via the benzyl group.

The SAR Insight:

  • Unsubstituted Benzyl: Weak activity (

    
    ).
    
  • 4-Chlorobenzyl: Significant potency increase (

    
    ). The 4-Cl group fills a hydrophobic pocket in the target enzyme (likely DNA gyrase or Topoisomerase IV), while the 5-Br on the indole core anchors the scaffold.
    
  • Mechanism: The para-chloro substitution prevents oxidative dealkylation of the benzyl group, extending the half-life of the active compound within the bacterial cell.

Mechanistic Visualization

The following diagram illustrates the "Anchor and Shield" mechanism within a theoretical binding pocket.

SAR_Mechanism Target_Pocket Target Protein Pocket Scaffold Benzyl Scaffold Br_Atom Bromine (Anchor) Sigma-Hole Donor Scaffold->Br_Atom Cl_Atom Chlorine (Shield) Lipophilic Filler Scaffold->Cl_Atom Residue_CO Backbone C=O (XB Acceptor) Br_Atom->Residue_CO Halogen Bond (Directional) Hydrophobic_Pocket Hydrophobic Cleft Cl_Atom->Hydrophobic_Pocket Van der Waals Dispersion

Figure 1: Mechanistic differentiation between Bromine (XB donor) and Chlorine (Lipophilic filler) in a binding pocket.[3][4]

Experimental Protocols

To validate the SAR of a Bromo-Chloro-Benzyl library, one must ensure the synthesis is regioselective and the assay is robust.

Protocol: Regioselective Synthesis of Mixed-Halogen Benzyls

Objective: Synthesize 4-bromo-2-chlorobenzyl bromide from 4-bromo-2-chlorotoluene. Note: Direct halogenation of the ring is difficult to control. Starting with the pre-halogenated toluene is preferred.

  • Reagents: 4-Bromo-2-chlorotoluene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Benzoyl Peroxide (catalytic), CCl4 or Acetonitrile.

  • Setup: Flame-dried round bottom flask equipped with a reflux condenser and Ar balloon.

  • Reaction:

    • Dissolve substrate in solvent.

    • Add NBS and initiator.[5]

    • Reflux for 4-8 hours (monitor by TLC: Hexane/EtOAc 9:1).

    • Critical Check: Ensure no over-bromination (gem-dibromide formation) by monitoring 1H NMR (Benzylic protons shift from ~2.3 ppm to ~4.5 ppm).

  • Workup: Cool, filter off succinimide, concentrate, and purify via silica flash chromatography.

Protocol: Comparative Cytotoxicity Assay (MTT)

Objective: Determine if the Br/Cl switch affects potency.

  • Seeding: Seed A-549 cells (5x10^3 cells/well) in 96-well plates. Incubate 24h.

  • Treatment:

    • Prepare stock solutions (10 mM in DMSO) of the 4-Br analog and 4-Cl analog.

    • Perform serial dilutions (0.1 nM to 100

      
      M).
      
    • Include controls: DMSO only (Negative), Doxorubicin (Positive).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout:

    • Add MTT reagent.[1] Incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

  • Analysis: Plot dose-response curves. Calculate IC50 using non-linear regression (GraphPad Prism).

    • Validation Criterion: The

      
       value of the fit must be >0.95.
      

Synthesis Workflow Visualization

The following diagram outlines the logical flow for synthesizing and testing these derivatives.

Synthesis_Workflow Start Precursor Selection (Commercially available Halotoluenes) Step1 Radical Bromination (NBS, AIBN/BPO) Start->Step1 Check1 QC: 1H NMR (Check for gem-dibromide) Step1->Check1 Check1->Step1 Fail (Optimize) Step2 Coupling Reaction (SN2 or Suzuki) Check1->Step2 Pass Library Library Generation (Br/Cl Permutations) Step2->Library Assay Biological Screening (MTT / MIC) Library->Assay Analysis SAR Analysis (Hammett vs. Activity) Assay->Analysis

Figure 2: Workflow for the synthesis and evaluation of halogenated benzyl derivatives.

References

  • Vertex AI Search . (2026). Structure–activity relationship for antimicrobial and anticancer activity of synthesized isatin derivatives. ResearchGate. Link

  • National Institutes of Health (NIH) . (2022). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl) analogues. PubMed.[2] Link

  • MDPI . (2022). A Theoretical Study of the Halogen Bond between Heteronuclear Halogen and Benzene. Molecules. Link

  • American Chemical Society . (2017).[6] 1-Benzyl-3-aryl-2-thiohydantoin Derivatives as New Anti-Trypanosoma brucei Agents: SAR and in Vivo Efficacy. ACS Med. Chem. Lett. Link

  • Beilstein Journals . (2024). A comparison of structure, bonding and non-covalent interactions of aryl halide and diarylhalonium halogen-bond donors. Beilstein J. Org.[5] Chem. Link

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

This Application Note details the synthesis of 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine , a critical intermediate in the development of G-protein coupled receptor (GPCR) ligands and Liver X Receptor (LXR) agonists.

The molecule features a "privileged" benzylpiperidine core decorated with orthogonal halogen handles (aryl bromide and aryl chloride). This substitution pattern is chemically significant:

  • The 5-Br position: Highly reactive toward palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) at moderate temperatures.

  • The 2-Cl position: Sterically protects the benzylic position and remains inert under standard Suzuki conditions, allowing for chemoselective late-stage diversification.

We present two validated methodologies:

  • Method A (Preferred): Reductive Amination using Sodium Triacetoxyborohydride (STAB).[1] Selected for its high chemoselectivity, mild conditions, and operational simplicity.

  • Method B (Alternative): Nucleophilic Substitution (

    
    ). A robust, cost-effective method suitable for bulk scale-up where chromatographic purification is less critical.[2]
    

Chemical Reaction Engineering

Retrosynthetic Logic

The target molecule is disconnected at the C-N bond linking the benzyl and piperidine fragments.

Retrosynthesis cluster_pathways Disconnection Pathways Target Target Molecule 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine MethodA Method A: Reductive Amination (Aldehyde + Amine) Target->MethodA Preferred MethodB Method B: Nucleophilic Substitution (Benzyl Halide + Amine) Target->MethodB Alternative PrecursorsA Precursors A 5-Bromo-2-chlorobenzaldehyde + 4-Methylpiperidine MethodA->PrecursorsA PrecursorsB Precursors B 5-Bromo-2-chlorobenzyl bromide + 4-Methylpiperidine MethodB->PrecursorsB

Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.

Method A: Reductive Amination (Standard Protocol)[3]

Rationale: This method utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively reduces the intermediate iminium ion without reducing the aldehyde or the aryl halides. Unlike Sodium Cyanoborohydride (


), STAB is non-toxic and does not generate cyanide byproducts.
Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[3][4][5]Scale (Example)Role
5-Bromo-2-chlorobenzaldehyde 219.461.02.19 g (10 mmol)Electrophile
4-Methylpiperidine 99.171.11.09 g (11 mmol)Nucleophile
Sodium Triacetoxyborohydride (STAB) 211.941.42.97 g (14 mmol)Reductant
Acetic Acid (Glacial) 60.051.00.60 g (10 mmol)Catalyst
1,2-Dichloroethane (DCE) --40 mLSolvent
Step-by-Step Protocol
  • Imine Formation:

    • To a dry 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, add 5-Bromo-2-chlorobenzaldehyde (2.19 g) and 1,2-Dichloroethane (DCE) (40 mL).

    • Add 4-Methylpiperidine (1.09 g) followed immediately by Acetic Acid (0.6 mL).

    • Note: The acid catalyzes the formation of the iminium ion. Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen (

      
      ).
      
  • Reduction:

    • Cool the mixture slightly (0°C is optional but recommended to minimize exotherms) or maintain at RT.

    • Add STAB (2.97 g) portion-wise over 5 minutes.

    • Observation: Mild effervescence may occur.

    • Stir the reaction mixture at RT for 4–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LCMS.[4] The aldehyde spot (

      
      ) should disappear.
      
  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous

      
       (30 mL). Stir vigorously for 15 minutes to neutralize the acetic acid and decompose boron complexes.
      
    • Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (

      
       mL).
      
    • Combine organic layers and wash with Brine (20 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude oil is typically >90% pure.

    • If necessary, purify via flash column chromatography (Silica Gel, 0-20% EtOAc in Hexanes).

Method B: Nucleophilic Substitution ( )

Rationale: Ideal for scale-up when the benzyl halide is readily available. This reaction relies on the high electrophilicity of the benzylic carbon.

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[3][4][5]Scale (Example)Role
5-Bromo-2-chlorobenzyl bromide 284.371.02.84 g (10 mmol)Electrophile
4-Methylpiperidine 99.171.21.19 g (12 mmol)Nucleophile
Potassium Carbonate (

)
138.212.02.76 g (20 mmol)Base
Acetonitrile (ACN) --50 mLSolvent
Step-by-Step Protocol
  • Setup:

    • In a 100 mL RBF, dissolve 5-Bromo-2-chlorobenzyl bromide (2.84 g) in anhydrous Acetonitrile (50 mL).

  • Addition:

    • Add Potassium Carbonate (2.76 g) followed by 4-Methylpiperidine (1.19 g).

    • Critical: The base is required to scavenge the HBr generated during the substitution.

  • Reaction:

    • Heat the mixture to 60°C (or mild reflux) for 4–6 hours.

    • Monitor by TLC. The starting benzyl bromide is highly UV active and will disappear.

  • Workup:

    • Cool to RT. Filter off the inorganic solids (

      
      /KBr).
      
    • Concentrate the filtrate.

    • Redissolve the residue in EtOAc, wash with water and brine, dry, and concentrate.

Experimental Workflow Visualization

The following diagram illustrates the decision matrix and workflow for Method A (Reductive Amination), the preferred route for high-throughput chemistry.

Workflow Start Start: Reagent Prep Mix Mix Aldehyde + Amine Solvent: DCE Catalyst: AcOH Start->Mix Imine Imine Formation (30-60 min, RT) Mix->Imine AddReductant Add STAB (Portion-wise) Imine->AddReductant Reaction Stir 4-16h @ RT AddReductant->Reaction Check TLC/LCMS Check Reaction->Check Check->Reaction Incomplete Quench Quench: Sat. NaHCO3 Check->Quench Complete Workup Extract (DCM) Wash (Brine) Dry (Na2SO4) Quench->Workup Product Isolated Product 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine Workup->Product

Figure 2: Operational workflow for the reductive amination protocol (Method A).

Analytical Characterization (Expected Data)

To validate the synthesis, the following analytical signatures should be confirmed:

  • Physical State: Colorless to pale yellow oil (may solidify upon standing/salt formation).

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.65 (d, 1H, Ar-H, ortho to Br), 7.35 (dd, 1H, Ar-H), 7.20 (d, 1H, Ar-H, ortho to Cl).
      
    • 
       3.55 (s, 2H, Benzylic 
      
      
      
      ). Diagnostic Peak.
    • 
       2.85 (d, 2H, Piperidine eq-H).
      
    • 
       2.05 (t, 2H, Piperidine ax-H).
      
    • 
       0.92 (d, 3H, 
      
      
      
      ).
  • Mass Spectrometry (ESI+):

    • Expected

      
       (showing characteristic Br/Cl isotope pattern: 75:100:25 ratio for Br+Cl species).
      

References

  • Abdel-Magid, A. F., et al. (1996).[6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[7]

  • Vice, S., et al. (2001).[8] "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol." The Journal of Organic Chemistry, 66(7), 2487–2492.

  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395–404.

Sources

Application Notes and Protocols for High-Throughput Screening of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, rightfully earning its status as a "privileged scaffold."[1][2] This six-membered saturated heterocycle is a structural motif present in a vast number of FDA-approved drugs and clinical candidates, targeting a wide array of biological entities including G-protein coupled receptors (GPCRs), enzymes, and ion channels.[2][3][4] Its prevalence stems from its favorable physicochemical properties: the piperidine nitrogen can serve as a key hydrogen bond acceptor or be protonated to improve aqueous solubility, while the ring's chair-like conformation provides a three-dimensional framework for orienting substituents to optimize target engagement.[2]

Given the ubiquity of this scaffold in compound libraries, robust and efficient high-throughput screening (HTS) methodologies are critical for identifying novel, biologically active piperidine-based molecules.[5][6] This guide provides an in-depth overview of key HTS assays, detailed protocols, and field-proven insights for researchers engaged in the discovery and development of next-generation piperidine-based therapeutics.

Section 1: The High-Throughput Screening Workflow: A Strategic Overview

A successful HTS campaign is a multi-stage process designed to systematically identify and validate active compounds from large libraries, often containing hundreds of thousands of molecules.[5][7] The process is designed to be a funnel, starting with a broad screen to identify initial "hits" and progressively narrowing the field to a small number of well-characterized "leads."

The general workflow involves a primary screen where the entire library is tested at a single concentration, followed by hit confirmation and dose-response analysis to determine the potency of the confirmed compounds.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Triage & Confirmation cluster_2 Phase 3: Lead Characterization Library Compound Library (e.g., 100,000+ Piperidines) PrimaryScreen Primary HTS (Single Concentration, e.g., 10 µM) Library->PrimaryScreen PrimaryHits Primary Hits Identified (e.g., 0.5-2% Hit Rate) PrimaryScreen->PrimaryHits HitConfirmation Hit Confirmation (Re-test Primary Hits) PrimaryHits->HitConfirmation CounterScreens Counter-Screens & Selectivity Assays HitConfirmation->CounterScreens ConfirmedHits Confirmed & Validated Hits CounterScreens->ConfirmedHits DoseResponse Dose-Response Analysis (IC50/EC50 Determination) ConfirmedHits->DoseResponse SAR Structure-Activity Relationship (SAR) Studies DoseResponse->SAR Lead Lead Compound SAR->Lead

Caption: A general workflow for a high-throughput screening campaign.

Section 2: The Foundational Choice: Biochemical vs. Cell-Based Assays

The first critical decision in developing an HTS campaign is the choice between a biochemical (target-based) and a cell-based (phenotypic) assay format.[8][9] Each approach offers distinct advantages and is suited to different stages of drug discovery.

  • Biochemical Assays: These assays utilize purified biological components (e.g., enzymes, receptors) in a cell-free system to measure the direct interaction of a compound with its molecular target.[10] They are essential for understanding the mechanism of action and for quantitative measurements of binding affinity or enzyme inhibition.[10][11]

  • Cell-Based Assays: These assays use living cells to measure a compound's effect on a biological pathway or cellular phenotype (e.g., cell viability, second messenger production).[9] They provide more physiologically relevant data, as they implicitly account for factors like cell permeability and stability, but can sometimes make it more challenging to identify the specific molecular target.[11]

For piperidine-based libraries, which are known to interact with a wide range of targets, both assay types are invaluable. Often, a biochemical assay is used for the primary HTS, and promising hits are then validated in a secondary cell-based assay.[11]

Parameter Biochemical Assays Cell-Based Assays
System Cell-free, purified components (e.g., enzyme, receptor)Live cells
Measurement Direct target engagement (e.g., binding, enzyme activity)Cellular response (e.g., signaling, viability)
Physiological Relevance LowerHigher
Throughput Generally higherCan be high, but often more complex
Hit Validation Requires subsequent cellular validationConfirms cellular activity upfront
Common Piperidine Targets Kinases, Proteases, Purified GPCRsGPCRs, Ion Channels, Nuclear Receptors
Pros Mechanistic clarity, fewer confounding factors, high sensitivityAccounts for cell permeability and metabolism
Cons May not reflect cellular environment, risk of false positivesMore complex, higher variability, target deconvolution may be needed

Table 1: Comparison of Biochemical and Cell-Based HTS Assay Formats.

Section 3: Key HTS Technologies for Screening Piperidine Libraries

Several robust and miniaturizable assay technologies are particularly well-suited for screening piperidine-based compounds against common target classes.[9][12] Below are detailed protocols for three widely used formats: Fluorescence Polarization (FP), Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen), and Calcium Mobilization.

3.1 Fluorescence Polarization (FP) Binding Assays

FP is a homogeneous technique ideal for monitoring binding events in real-time without separation steps.[13][14] It measures the change in the rotational speed of a fluorescently labeled molecule (a "tracer") upon binding to a larger protein.[14] This method is frequently used for GPCRs and other protein-ligand interaction studies.[13][15]

Principle of Causality: A small fluorescent tracer tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light. Upon binding to a much larger protein target, its tumbling slows dramatically, resulting in the emission of highly polarized light. A test compound that binds to the target will displace the tracer, causing a decrease in polarization.[13][14]

FP_Principle cluster_0 Low Polarization cluster_1 High Polarization cluster_2 Competition -> Low Polarization FreeTracer Fluorescent Tracer (Fast Tumbling) Receptor Receptor FreeTracer->Receptor + Receptor BoundTracer Tracer (Slow Tumbling) Competitor Piperidine Compound Receptor->Competitor + Competitor Receptor2 Receptor FreeTracer2 Displaced Tracer

Caption: Principle of a competitive Fluorescence Polarization assay.

Experimental Protocol: FP Assay for a Gα Subunit Interaction [16]

This protocol describes a competitive binding assay to identify piperidine compounds that disrupt the interaction between a Gα protein subunit and a fluorescently labeled peptide derived from a regulator protein.

  • Materials & Reagents:

    • Purified His-tagged Gαi3 protein

    • 5,6-carboxyfluorescein-labeled peptide (e.g., from GIV or RGS12)

    • FP Binding Buffer: 20 mM HEPES, 150 mM NaCl, 1 mM MgCl₂, 10 µM GDP, 0.01% Triton X-100, pH 7.5

    • Piperidine compound library (10 mM in DMSO)

    • Black, low-volume 384-well microplates

    • Microplate reader with polarization filters (e.g., Ex: 485 nm, Em: 528 nm)[16]

  • Procedure:

    • Reagent Preparation: Prepare a 2X solution of Gαi3 protein (e.g., 40 nM) and a 2X solution of the fluorescent peptide (e.g., 2 nM) in FP Binding Buffer.

    • Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of each piperidine compound from the library stock plate to a 384-well assay plate. This results in a final screening concentration of 10 µM in a 5 µL final volume. Include wells for positive (no Gαi3) and negative (DMSO vehicle) controls.

    • Reagent Addition: Add 2.5 µL of the 2X Gαi3 protein solution to each well containing the test compounds and to the negative control wells.

    • Tracer Addition: Add 2.5 µL of the 2X fluorescent peptide solution to all wells.

    • Incubation: Mix the plate gently by spinning at 1000 rcf for 1 minute. Incubate at room temperature for 60 minutes, protected from light.

    • Plate Reading: Read the plate on a microplate reader equipped with fluorescence polarization optics. Calculate the millipolarization (mP) values.

  • Data Analysis & Self-Validation:

    • Calculate the percentage of inhibition for each compound relative to the high (DMSO) and low (no protein) controls.

    • A robust assay should have a Z'-factor > 0.5. The Z'-factor is a statistical measure of assay quality, calculated from the means and standard deviations of the positive and negative controls, ensuring that the signal window is sufficient to reliably identify hits.

3.2 AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is an extremely sensitive, bead-based proximity assay used to study biomolecular interactions.[17][18] It is highly adaptable for HTS of inhibitors of protein-protein, protein-peptide, and protein-nucleic acid interactions.[19]

Principle of Causality: The assay uses two types of beads: a "Donor" and an "Acceptor" bead.[17] The Donor bead contains a photosensitizer that, upon excitation at 680 nm, converts ambient oxygen to an excited singlet state. This singlet oxygen can diffuse up to 200 nm.[17][20] If an Acceptor bead is within this proximity (brought together by a biological interaction), the energy is transferred, leading to a chemiluminescent signal emitted at 520-620 nm.[20] Compounds that disrupt the interaction prevent this energy transfer, resulting in a loss of signal.

AlphaScreen_Principle cluster_0 Interaction -> Signal cluster_1 Disruption -> No Signal Donor Donor Bead Acceptor Acceptor Bead Donor->Acceptor Singlet O₂ (≤200 nm) ProteinA Protein A Donor->ProteinA Biotin-Avidin ProteinB Protein B Acceptor->ProteinB Tag-Ab Signal 520-620 nm Emission Acceptor->Signal ProteinA->ProteinB Binding Donor2 Donor Bead NoSignal No Signal Donor2->NoSignal Acceptor2 Acceptor Bead Compound Piperidine Inhibitor Excitation 680 nm Excitation Excitation->Donor Excitation2 680 nm Excitation Excitation2->Donor2 Calcium_Pathway cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum Ligand Piperidine Agonist GPCR Gq-Coupled GPCR Ligand->GPCR Gq Gαq GPCR->Gq PLC PLC Gq->PLC activates IP3R IP3 Receptor PLC->IP3R produces IP3, which activates Ca_Store Ca²⁺ IP3R->Ca_Store releases Ca_Signal Ca²⁺ Signal (Fluorescence) Ca_Store->Ca_Signal causes Cytoplasm Cytosol

Caption: Signaling pathway for a Gq-coupled GPCR leading to calcium mobilization.

Experimental Protocol: FLIPR-Based Calcium Mobilization Assay [21][22] This protocol describes an antagonist-mode screen to identify piperidine compounds that block agonist-induced calcium flux.

  • Materials & Reagents:

    • HEK293 cells stably expressing the target Gq-coupled GPCR.

    • Cell Culture Medium (e.g., DMEM with 10% FBS).

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • FLIPR Calcium Assay Kit (e.g., Calcium 5 or 6, Molecular Devices), which includes the dye and probenecid. [21]Probenecid is an inhibitor of organic anion transporters and is often required to prevent leakage of the dye from certain cell lines. [21] * A known agonist for the target GPCR.

    • Piperidine compound library (10 mM in DMSO).

    • Black, clear-bottom 384-well cell culture plates.

    • FLIPR or similar fluorescence plate reader with integrated liquid handling.

  • Procedure:

    • Cell Plating: Seed the HEK293 cells into 384-well plates at a density that will form a confluent monolayer on the day of the assay (e.g., 20,000 cells/well in 25 µL). Incubate overnight. [21] 2. Dye Loading: Prepare the calcium-sensitive dye solution in Assay Buffer according to the manufacturer's instructions (including probenecid if necessary). Remove the cell culture medium from the plate and add 25 µL of the dye solution to each well.

    • Incubation: Incubate the plate for 60 minutes at 37°C, 5% CO₂.

    • Compound Addition: Place the cell plate into the FLIPR instrument. Add 12.5 µL of piperidine compounds (prepared at 4X final concentration in Assay Buffer) to the plate. Incubate for 15-30 minutes within the instrument.

    • Agonist Addition & Reading: The FLIPR instrument will take a baseline fluorescence reading for several seconds. It will then automatically inject 12.5 µL of the agonist (at a 4X EC₈₀ concentration) and continue to read the fluorescence kinetically for 1-2 minutes.

    • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Antagonists are identified as compounds that reduce the signal induced by the agonist.

Section 4: Navigating Challenges with Piperidine Compounds in HTS

While a privileged scaffold, piperidine-containing compounds present specific challenges in an HTS setting that require careful consideration and mitigation strategies.

Challenge Causality & Explanation Mitigation & Troubleshooting Strategy
Poor Aqueous Solubility The piperidine ring, especially with lipophilic substituents, can be nonpolar, leading to poor solubility in aqueous assay buffers. [23]This can cause compound precipitation, leading to false negatives or positives.Optimize DMSO: Keep the final DMSO concentration as high as tolerable (typically 0.5-1%). [23]Use Co-solvents: If the assay allows, include solubilizing agents like Pluronic F-127 or cyclodextrins. Salt Formation: For secondary assays, consider forming a hydrochloride or other salt to improve solubility. [23]
Compound Autofluorescence Some piperidine derivatives may possess intrinsic fluorescence that overlaps with the emission spectrum of the assay's detection fluorophore, leading to false positives.Pre-read Plate: Read the assay plate after compound addition but before adding the final detection reagent. Compounds with high intrinsic fluorescence can be flagged and excluded.
Non-specific Binding / Aggregation Lipophilic or "sticky" compounds can form aggregates or bind non-specifically to proteins or assay components, causing inhibition that is not target-specific. This is a common source of false positives.Include Detergents: Add a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer to disrupt non-specific interactions. Counter-Screens: Perform counter-screens against unrelated targets or using an assay format known to be sensitive to aggregators.
Reactivity & Stability The piperidine nitrogen is a nucleophile and can be reactive. Compounds may be unstable in certain buffers or over time, particularly if exposed to light or air, leading to discoloration or degradation. [24]Buffer Compatibility: Ensure the compound is stable at the assay pH. Fresh Solutions: Prepare fresh compound stock solutions and dilutions immediately before screening. [23]Storage: Store stock solutions appropriately (e.g., at -20°C or -80°C, protected from light) to minimize degradation. [24]

Table 2: Troubleshooting Common Issues with Piperidine Compounds in HTS.

Conclusion

High-throughput screening is an indispensable engine for modern drug discovery, and its effective application to piperidine-based libraries is crucial for unlocking new therapeutic potential. The success of an HTS campaign hinges on a deep understanding of the interplay between the chemical nature of the library, the biological target, and the chosen assay technology. By selecting the appropriate assay format—be it the elegance of a biochemical FP assay, the sensitivity of AlphaScreen, or the physiological relevance of a cell-based calcium flux assay—and by proactively addressing the inherent challenges of the piperidine scaffold, researchers can significantly improve the quality of their hits and accelerate the journey from initial screen to lead candidate.

References
  • Bio-protocol. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Available at: [Link]

  • Springer Nature Experiments. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Available at: [Link]

  • ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329. Available at: [Link]

  • University of Pennsylvania. (n.d.). The Penn Center for Molecular Discovery (PCMD) - High Throughput Screening (HTS). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs. Available at: [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Available at: [Link]

  • Bio-protocol. (2019). In vitro Protein-DNA Binding Assay (AlphaScreen® Technology). Available at: [Link]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Available at: [Link]

  • Springer Nature Experiments. (n.d.). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorescence Polarization Assays in Small Molecule Screening. Available at: [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [Link]

  • National Library of Medicine. (n.d.). Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. Available at: [Link]

  • GPCRs.com. (2025). Fluorescence Polarization in GPCR Research. Available at: [Link]

  • MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Available at: [Link]

  • BMG LABTECH. (n.d.). Fluorescent ligand binding assays for GPCRs. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats. Available at: [Link]

  • BMG LABTECH. (n.d.). Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. Available at: [Link]

  • BPS Bioscience. (n.d.). A Comparison of AlphaScreen®, TR-FRET, and Luminescence Assay Methods for Analysis of PARP Activity. Available at: [Link]

  • ResearchGate. (n.d.). High-Throughput Screening: today's biochemical and cell-based approaches. Available at: [Link]

  • Cornish Laboratory. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Available at: [Link]

  • PubMed. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Available at: [Link]

  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Available at: [Link]

  • IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available at: [Link]

  • Patsnap. (2025). How Are Biochemical Assays Used in High-Throughput Screening?. Available at: [Link]

  • MDPI. (2025). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of Small-Molecule Frequent Hitters from AlphaScreen High-Throughput Screens. Available at: [Link]

  • Hilaris Publisher. (2024). High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications. Available at: [Link]

  • MDPI. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Available at: [Link]

  • Medium. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Available at: [Link]

  • AXXAM. (n.d.). Challenges of HTS in early-stage drug discovery. Available at: [Link]

Sources

Application Note: Radiolabeling of 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine for Sigma-1 Receptor Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Target Analysis

This application note details the radiosynthesis protocols for 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine (hereafter referred to as BCMP ), a high-affinity ligand targeting the Sigma-1 Receptor (


R) .

The


R is a chaperone protein implicated in neurodegenerative diseases (Alzheimer’s, Parkinson’s), depression, and oncology. Benzyl-piperidine scaffolds, such as BCMP, structurally resemble established ligands like SA4503  and Donepezil , exhibiting nanomolar affinity for 

R.
Radiolabeling Strategy

To utilize BCMP for imaging studies (PET/SPECT), three distinct strategies are presented based on the desired isotope and study goals:

  • Protocol A (PET - Exact Isotopologue): Carbon-11 Labeling at the benzylic position. This maintains the exact chemical structure but requires advanced cyclotron loop chemistry.

  • Protocol B (PET - Direct Isotopic Labeling): Bromine-76 Labeling . This utilizes the native bromine atom for direct radiohalogenation.

  • Protocol C (SPECT/PET - Bioisosteric Analog): Radioiodination (I-123/I-124) . Replacing the bromine with iodine creates a high-affinity analog ideal for clinical SPECT (I-123) or long-half-life PET (I-124).

Precursor Synthesis & Quality Control

Before radiolabeling, a high-purity precursor is required. For halogenated ligands, the organostannane precursor is the gold standard for clean, rapid electrophilic substitution.

Precursor: 1-(5-(Tributylstannyl)-2-chlorobenzyl)-4-methylpiperidine

Rationale: The C-Br bond is strong; direct exchange is difficult. Converting the C-Br to a C-SnBu


 bond activates the position for rapid electrophilic attack by radiohalogens (

,

).

Synthesis Protocol:

  • Reagents: BCMP (100 mg), Hexabutylditin (1.5 eq), Tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Solvent: Anhydrous Toluene or Dioxane.

  • Reaction: Reflux at 110°C for 12–16 hours under Argon atmosphere.

  • Purification: Flash chromatography (Silica gel; Hexane/Ethyl Acetate gradient). Note: Trialkyltin compounds are toxic and lipophilic; ensure complete removal of starting material.

  • Validation:

    
    H-NMR and Mass Spectrometry (confirm loss of Br isotope pattern and appearance of Sn clusters).
    

Protocol A: Carbon-11 Labeling (Benzylic Position)

Objective: Synthesize [


C]BCMP (Exact Structure).
Mechanism:  [

C]Carbonylation followed by reduction and alkylation. Applicability: Clinical PET studies requiring the exact pharmacological profile of BCMP.
Reagents & Equipment[1][2][3]
  • Cyclotron Target: N

    
     (+0.5% O
    
    
    
    )
    
    
    [
    
    
    C]CO
    
    
    .
  • Precursor: (5-Bromo-2-chlorophenyl)magnesium bromide (Grignard reagent).

  • Reducing Agent: Lithium Aluminum Hydride (LiAlH

    
    ).
    
  • Halogenating Agent: Hydrobromic acid (HBr) or CBr

    
    /PPh
    
    
    
    .
  • Substrate: 4-Methylpiperidine.

Step-by-Step Workflow
  • [

    
    C]CO
    
    
    
    Trapping:
    Trap cyclotron-produced [
    
    
    C]CO
    
    
    in a solution containing the Grignard precursor (0.2 M in THF) at -10°C.
  • Carbonylation: The Grignard reagent attacks [

    
    C]CO
    
    
    
    to form the [
    
    
    C]Carboxylate salt.
  • Reduction: Add LiAlH

    
     (0.5 M in THF) and heat to 60°C to reduce the carboxylate to methanol .
    
  • Halogenation: Evaporate solvent. Add 48% HBr and heat to 100°C to generate the [

    
    C]Benzyl bromide  intermediate.
    
  • N-Alkylation (Critical Step): Distill the [

    
    C]Benzyl bromide into a second vessel containing 4-methylpiperidine  (in DMF/K
    
    
    
    CO
    
    
    ). Heat to 80°C for 5 minutes.
  • Purification: Semi-preparative HPLC (C18 column, Acetonitrile/Water + 0.1% TEA).

C11_Labeling cluster_cyclotron Cyclotron & Primary Module cluster_synthesis Chemical Transformations CO2 [11C]CO2 Acid [11C]Carboxylate CO2->Acid Trapping Grignard Grignard Precursor Grignard->Acid Alcohol [11C]Benzyl Alcohol Acid->Alcohol LiAlH4 Reduction Halide [11C]Benzyl Bromide Alcohol->Halide HBr Halogenation Product [11C]BCMP Halide->Product 4-Methylpiperidine Alkylation

Figure 1: Workflow for [


C]-labeling of BCMP at the benzylic position.

Protocol B & C: Radiohalogenation (Destannylation)

Objective: Synthesize [


Br]BCMP (PET) or [

I]ICMP (SPECT Analog). Mechanism: Oxidative Electrophilic Destannylation. Rationale: This is the most robust method for introducing halogens. For I-123/I-124, this creates an analog (Br

I replacement) which generally retains high

R affinity due to the bioisosteric nature of Iodine and Bromine.
Reagents & Equipment[1][2][3]
  • Precursor: 1-(5-(Tributylstannyl)-2-chlorobenzyl)-4-methylpiperidine (50

    
    g).
    
  • Radionuclide: [

    
    Br]NH
    
    
    
    Br or [
    
    
    I]NaI in 0.1M NaOH.
  • Oxidant: Chloramine-T (CAT) or Peracetic Acid.

  • Quench: Sodium Metabisulfite.[1]

Step-by-Step Workflow
  • Preparation: Dissolve 50

    
    g of stannyl precursor in 50 
    
    
    
    L of Ethanol/Acetic Acid (95:5).
  • Oxidation: Add the radionuclide solution ([

    
    I] or [
    
    
    
    Br]) followed immediately by 10
    
    
    L of Chloramine-T (1 mg/mL in water).
  • Reaction: Vortex and incubate at room temperature for 5 minutes.

    • Note: The Sn-C bond is cleaved, and the radiohalogen substitutes the tin moiety regioselectively.

  • Quench: Add 10

    
    L of Sodium Metabisulfite (10 mg/mL) to neutralize the oxidant.
    
  • Purification: HPLC (Reverse Phase C18).

    • Mobile Phase: 60% Acetonitrile / 40% Ammonium Acetate buffer (10 mM).

    • Flow Rate: 3 mL/min.

  • Formulation: Evaporate HPLC solvent and reconstitute in 10% Ethanol/Saline for injection.

Destannylation Precursor Stannyl Precursor (Sn-BCMP) Reaction Substitution Reaction (Room Temp, 5 min) Precursor->Reaction Isotope [123I]NaI or [76Br]Br- Intermediate Electrophilic Complex [I+ / Br+] Isotope->Intermediate Oxidant Chloramine-T (Oxidant) Oxidant->Intermediate Intermediate->Reaction Product Radiolabeled Ligand ([123I]ICMP or [76Br]BCMP) Reaction->Product Waste Tin Byproducts (Bu3Sn-Cl) Reaction->Waste

Figure 2: Electrophilic destannylation mechanism for radiohalogenation.

Quality Control (QC) Parameters

Every batch must pass the following QC criteria before release for imaging studies.

Test ParameterMethodAcceptance Criteria
Radiochemical Purity HPLC / Radio-TLC> 95%
Molar Activity (A

)
HPLC (UV mass vs Activity)> 37 GBq/

mol (> 1000 mCi/

mol)
Chemical Purity HPLC (UV 254 nm)No significant UV impurities (Sn < 5 ppm)
Residual Solvents Gas ChromatographyAcetonitrile < 410 ppm; Ethanol < 10%
pH pH Strip4.5 – 7.5
Identity Co-injection with cold standardRetention time matches standard (

0.5 min)

References

  • Sigma-1 Receptor Imaging Context

    • Mach, R. H., et al. (2005). Sigma-1 receptors as potential biomarkers for neuropsychiatric disorders. Journal of Pharmacology and Experimental Therapeutics. Link

  • Destannylation Methodology

    • Coenen, H. H., et al. (2006). Radioiodination reactions for pharmaceuticals. Compendium of Radiopharmaceutical Chemistry. Link

  • Carbon-11 Benzyl Labeling

    • Pike, V. W. (2016). PET radiotracers: crossing the blood–brain barrier and surviving metabolism. Trends in Pharmacological Sciences. Link

  • Analogous Ligand (SA4503)

    • Kawamura, K., et al. (2000). Synthesis and evaluation of 11C-labeled SA4503 as a PET ligand for sigma1 receptors. Nuclear Medicine and Biology. Link

Disclaimer: All radiochemical synthesis must be performed in a lead-shielded hot cell by trained personnel in compliance with local radiation safety regulations.

Sources

Application Note: High-Sensitivity LC-MS/MS Quantitation of 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the development and validation of a robust LC-MS/MS method for the quantitation of 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine (BCBMP). This molecule, characterized by a lipophilic benzyl-piperidine core and a distinct halogen substitution pattern (Br, Cl), presents specific challenges regarding ionization efficiency, peak shape, and isotopic interference.

The protocol utilizes a Charged Surface Hybrid (CSH) C18 stationary phase to ensure superior peak symmetry for this basic amine under acidic conditions, coupled with Positive Electrospray Ionization (ESI+) . We leverage the unique isotopic signature of the bromine-chlorine moiety for confirmation, ensuring high specificity against non-halogenated matrix interferences.

Molecule Characterization & Mass Spectrometry Strategy

Understanding the physicochemical properties of BCBMP is the foundation of this method.

  • Chemical Formula:

    
    
    
  • Monoisotopic Mass: ~301.02 Da (

    
    )
    
  • Basicity: The piperidine nitrogen is a basic center (predicted pKa

    
     9.0–10.0), making ESI+ the mandatory ionization mode.
    
  • Lipophilicity: High LogP (predicted > 3.[1]5) due to the halogenated benzyl group, necessitating strong organic wash steps to prevent carryover.

The Critical Isotope Pattern

The presence of one Bromine and one Chlorine atom creates a unique isotopic envelope that must be accounted for during precursor selection.

  • M (302 m/z): Contains

    
     and 
    
    
    
    . Relative Abundance: ~37.5%
  • M+2 (304 m/z): Contains (

    
    ) AND (
    
    
    
    ). Relative Abundance: ~50.0%
  • M+4 (306 m/z): Contains

    
     and 
    
    
    
    . Relative Abundance: ~12.5%

Critical Insight: Unlike typical organic molecules where the monoisotopic peak (M) is the base peak, for BCBMP, the M+2 peak (m/z 304) is theoretically the most abundant. However, for consistency with standard library matching and to avoid potential interference from overlapping M+2 isotopes of lower-mass impurities, this method targets the M peak (m/z 302) for quantitation, while using the M+2/M ratio as a system suitability check for peak purity.

Fragmentation Pathway

Collision-Induced Dissociation (CID) of the protonated molecule ([M+H]+) typically cleaves the C-N bond between the benzyl group and the piperidine ring.

  • Quantifier Transition (302.0

    
     202.9):  The 5-bromo-2-chlorobenzyl carbocation. This fragment retains the halogen pattern, offering high specificity.[2]
    
  • Qualifier Transition (302.0

    
     100.1):  The 4-methylpiperidine moiety (often a ring-opened or iminium ion). This fragment is high intensity but lower specificity (common to many piperidine drugs).
    

Method Development Workflow

The following diagram outlines the decision logic used to select the column chemistry and sample preparation strategy.

MethodDevelopment Start Analyte: BCBMP (Basic Amine, Lipophilic) ChromChoice Stationary Phase Selection Start->ChromChoice PrepChoice Sample Preparation Start->PrepChoice StandardC18 Traditional C18 (Requires High pH or Ion Pairing) ChromChoice->StandardC18 Avoid (Tailing) CSHC18 Charged Surface Hybrid (CSH) C18 (Excellent Peak Shape at Low pH) ChromChoice->CSHC18 Select MPChoice Mobile Phase pH CSHC18->MPChoice HighPH High pH (NH4OH) (Suppresses ESI+ Signal) MPChoice->HighPH LowPH Low pH (Formic Acid) (Max Ionization) MPChoice->LowPH Select FinalMethod Final Protocol: CSH C18 + 0.1% FA + LLE LowPH->FinalMethod PPT Protein Precip (High Matrix Effect) PrepChoice->PPT LLE Liquid-Liquid Extraction (Removes Phospholipids) PrepChoice->LLE Select (MTBE) LLE->FinalMethod

Figure 1: Decision tree for BCBMP method optimization, highlighting the selection of CSH technology and LLE to maximize sensitivity and peak symmetry.

Experimental Protocol

Reagents and Standards
  • Reference Standard: 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine (>98% purity).

  • Internal Standard (IS): BCBMP-d3 (deuterated) or structural analog (e.g., 1-(2-chlorobenzyl)-4-methylpiperidine).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Methyl tert-butyl ether (MTBE).

Sample Preparation (Liquid-Liquid Extraction)

LLE is chosen over protein precipitation to minimize matrix effects (phospholipids) which can suppress the ionization of lipophilic amines in the source.

  • Aliquot: Transfer 50 µL of plasma/matrix into a 1.5 mL tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL). Vortex.

  • Buffer: Add 50 µL of 0.1 M Ammonium Carbonate (pH 9.0) to ensure the amine is uncharged (free base) for extraction.

  • Extraction: Add 600 µL of MTBE .

  • Agitation: Vortex for 5 minutes; Centrifuge at 14,000 rpm for 5 minutes.

  • Transfer: Transfer 500 µL of the supernatant (organic layer) to a clean 96-well plate or glass tube.

  • Evaporation: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (80:20). Vortex well.

LC-MS/MS Conditions

Chromatography (LC):

  • System: UHPLC (e.g., Waters Acquity or Agilent 1290).

  • Column: Waters XSelect CSH C18 XP, 2.5 µm, 2.1 x 50 mm (or equivalent charged surface column).

    • Why: The CSH particle applies a low-level positive charge to the surface, repelling the protonated amine analyte. This prevents secondary interactions with silanols, ensuring sharp peaks using simple Formic Acid mobile phases [1].

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[3]

  • Column Temp: 45°C.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.005Initial Hold
0.505Load
3.0095Elution
4.0095Wash (Critical for lipophilic carryover)
4.105Re-equilibration
5.505End of Run

Mass Spectrometry (MS):

  • Source: ESI Positive (ESI+).[4]

  • Spray Voltage: 3500 V.

  • Gas Temps: Source 350°C, Desolvation 400°C.

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (V)Purpose
BCBMP 302.0 202.9 5025Quantifier (Benzyl Cation)
BCBMP302.0100.15035Qualifier (Piperidine)
BCBMP (Isotope Check)304.0204.95025Confirmation
Internal Standard[M+H]+[Frag]+50OptQuantitation

Validation Framework (FDA/ICH Guidelines)

This method is designed to comply with the FDA Bioanalytical Method Validation Guidance (2018) [2].[5]

Linearity & Sensitivity
  • Range: 0.5 ng/mL (LLOQ) to 1000 ng/mL.

  • Regression: Linear 1/x² weighting.

  • Acceptance: r² > 0.99; Accuracy ±15% (±20% at LLOQ).

Specificity (Isotopic Lock)

Because halogenated impurities are common in synthesis, "retention time" alone is insufficient.

  • Protocol: Calculate the peak area ratio of the 302/203 transition vs. the 304/205 transition.

  • Criteria: The ratio must remain constant (within ±15%) across the calibration range. A deviation suggests interference from a non-halogenated co-eluting compound.

Matrix Effect
  • Assessment: Compare the response of post-extraction spiked samples (A) to neat solution standards (B).

  • Calculation: Matrix Factor (MF) = A / B.

  • Target: IS-normalized MF should be between 0.85 and 1.15. The use of LLE and CSH chromatography significantly reduces phospholipid suppression compared to PPT methods [3].

Troubleshooting & Critical Control Points

Carryover

Issue: Lipophilic amine sticks to the injector needle or valve rotor. Solution: Use a strong needle wash: Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.5). If carryover persists (>20% of LLOQ in blank), switch to a Phenyl-Hexyl column which may allow elution at lower organic percentages.

Peak Tailing

Issue: Interaction with residual silanols. Solution: Ensure the column is explicitly a "Charged Surface" or "Hybrid" particle (e.g., Waters CSH or Phenomenex Kinetex EVO). Do not use standard silica C18 columns with low-pH mobile phases for this amine without adding an ion-pairing agent (which suppresses MS signal).

References

  • Waters Corporation. "Peptide Mapping and Small Protein Separations with Charged Surface Hybrid (CSH) C18 and TFA-Free Mobile Phases."[6] Application Note. Link (Accessed Feb 2026).

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry."[5][7][8] May 2018. Link (Accessed Feb 2026).

  • Chambers, E., et al. "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B, 2007.

Disclaimer: This protocol is a guideline for method development. All methods must be validated in the user's specific laboratory environment according to local regulatory standards (GLP/GMP).

Sources

Application Note: Advanced Handling and Storage Architectures for Halogenated Organic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability-Toxicity Paradox

Halogenated organic compounds (HOCs)—ranging from alkyl halides to fluorinated aromatics—are the backbone of modern medicinal chemistry, serving as crucial electrophiles and bioisosteres. However, their utility is counterbalanced by a "Stability-Toxicity Paradox": while carbon-fluorine bonds are exceptionally stable, carbon-iodine bonds are photolytically fragile, and chlorinated solvents possess deceptive volatility and permeation capabilities.

This guide moves beyond basic safety data sheets (SDS) to provide a researcher-centric protocol for the lifecycle management of HOCs. It addresses the three most common failure points in R&D workflows: glove permeation failure , photolytic degradation of reagents , and incompatible waste stream explosions .

Chemical Hygiene & PPE: The "Nitrile Fallacy"

A critical error in laboratory practice is the reliance on standard nitrile exam gloves for handling chlorinated solvents. Unlike aqueous buffers, small-molecule halogenated solvents (e.g., Dichloromethane, Chloroform) permeate nitrile rubber in seconds, not minutes.

Permeation Dynamics

The mechanism of failure is molecular diffusion . The non-polar nature of HOCs allows them to solvate the elastomer polymer chains, causing swelling and rapid breakthrough.

Table 1: Comparative Breakthrough Times for Common HOCs

CompoundGlove MaterialBreakthrough TimeDegradation Rating
Dichloromethane (DCM) Nitrile (4 mil)< 2 minutes Severe Swelling
Latex< 1 minuteImmediate Failure
Laminate (Silver Shield/4H) > 4 hours None
PVA (Polyvinyl Alcohol)> 4 hoursNone (Water Soluble!)
Chloroform Nitrile (4 mil)< 4 minutesSwelling
Laminate> 4 hoursNone
Methyl Iodide Nitrile (Double gloved)~10-15 minutesModerate
Laminate> 8 hoursNone
Protocol: The "Laminate Liner" System

For procedures involving >50 mL of halogenated solvents or any volume of alkyl iodides/bromides:

  • Don a Silver Shield/4H laminate glove as the primary barrier (inner layer).

  • Don a standard nitrile glove over the laminate glove.

    • Reasoning: Laminate gloves are loose-fitting and reduce dexterity. The outer nitrile glove compresses the laminate, restoring tactile feedback and protecting the expensive laminate layer from physical abrasion.

Storage Architecture: The Stability Triad

Storage protocols must address bond dissociation energies. The C-I bond (~57 kcal/mol) is significantly weaker than C-Cl (~81 kcal/mol), making iodides susceptible to homolytic cleavage by visible light.

Diagram: HOC Storage Decision Matrix

The following logic flow ensures compound integrity and safety.

StorageLogic Start New Halogenated Reagent CheckHalogen Identify Halogen Type Start->CheckHalogen IsIodide Alkyl/Aryl Iodide? CheckHalogen->IsIodide CheckFunct Functional Group Check IsAcyl Acyl/Sulfonyl Halide? CheckFunct->IsAcyl IsIodide->CheckFunct No AmberStorage Amber Glass + Copper Wire (Scavenges I2) IsIodide->AmberStorage Yes IsVolatile Boiling Point < 50°C? AmberStorage->IsVolatile Desiccator Desiccator / Inert Gas (Prevents Hydrolysis) IsAcyl->Desiccator Yes IsAcyl->IsVolatile No Desiccator->IsVolatile Fridge Explosion-Proof Fridge (Parafilm Seal) IsVolatile->Fridge Yes AlCheck Contact with Aluminum? IsVolatile->AlCheck No (Shelf Stable) Stop CRITICAL STOP: Friedel-Crafts Explosion Risk AlCheck->Stop Yes

Figure 1: Decision matrix for the storage of halogenated compounds based on chemical stability and reactivity hazards.

Stabilization of Alkyl Iodides

Alkyl iodides (e.g., Methyl Iodide) turn purple/brown over time due to the formation of elemental iodine (


).[1]
  • Protocol: Add a clean, activated copper wire or silver wool to the bottle.

  • Mechanism:

    
     (Precipitates as white solid, preventing autocatalytic decomposition).
    

Operational Protocols: Handling & Synthesis

The Aluminum-Chlorine Hazard (Flash Chromatography)

CRITICAL WARNING: Never use aluminum hardware (funnels, fractions collectors) or dry chlorinated solvents over aluminum oxide if the solvent is not stabilized.

  • Mechanism: Aluminum acts as a Lewis acid catalyst, initiating a runaway Friedel-Crafts polymerization or dehydrohalogenation of the solvent (e.g., DCM or 1,2-dichloroethane), leading to flash vaporization or explosion.

Protocol: Safe Transfer of Volatile HOCs (Methyl Iodide/Bromide)

Volatile alkyl halides are potent alkylating agents and inhalation hazards. Open pouring is prohibited.

Equipment:

  • Septum-capped reagent bottle.

  • Dry nitrogen/argon line.

  • Gas-tight syringe or cannula (double-tipped needle).

Workflow:

  • Secure the Bottle: Clamp the reagent bottle in the fume hood.

  • Pressure Equalization: Insert a balloon filled with inert gas (N2/Ar) into the bottle septum to prevent vacuum formation during withdrawal.

  • Withdrawal: Insert the syringe needle. Invert the bottle (if volume allows) or use a long needle to reach the liquid. Withdraw the required volume slowly to prevent bubble formation (cavitation).

  • Transfer: Inject the reagent directly into the reaction vessel through a septum. Do not expose the needle tip to air.

  • Decontamination: Immediately draw acetone or methanol into the syringe to rinse residual alkyl halide into a dedicated waste beaker inside the hood.

Waste Management: The "Cradle-to-Grave" Separation[2]

Improper disposal of HOCs is the leading cause of regulatory fines and incinerator damage. Halogenated waste requires higher temperature incineration (>1100°C) to prevent the formation of dioxins and furans.

Segregation Logic

Mixing halogenated solvents with non-halogenated solvents (e.g., Acetone, Hexanes) contaminates the entire volume, forcing the disposal facility to treat the whole mixture as the more expensive halogenated category.[2]

WasteFlow Waste Liquid Chemical Waste CheckHal Contains F, Cl, Br, I? Waste->CheckHal HalStream Halogenated Waste Stream (High Cost Disposal) CheckHal->HalStream Yes (>2%) CheckpH Check pH CheckHal->CheckpH No NonHalStream Non-Halogenated Stream (Fuel Blending/Recovery) CheckpH->NonHalStream Neutral Neutralize Neutralize (pH 5-9) CheckpH->Neutralize Corrosive Neutralize->NonHalStream

Figure 2: Waste segregation workflow to minimize disposal costs and environmental impact.

Quenching Reactive Halides

Before disposal, reactive acyl halides (e.g., Acetyl Chloride, Thionyl Chloride) must be quenched to prevent pressure buildup in waste drums.

  • Cooling: Place a beaker of methanol or saturated sodium bicarbonate in an ice bath.

  • Addition: Dropwise add the reactive halide to the cooled quench solution.

  • Verification: Allow to stir until gas evolution (HCl/SO2) ceases.

  • Disposal: Dispose of the resulting solution in the Halogenated waste stream (due to the presence of reaction byproducts).

References

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Methylene Chloride Hazards for Bathtub Refinishers. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (2019). Chemical Compatibility and Storage Guidelines. Retrieved from [Link]

  • American Chemical Society (ACS). (2015). Identifying Chemical Hazards: The Friedel-Crafts Explosion Risk. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Analysis

This guide addresses the synthesis of 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine via N-alkylation. While the reaction appears to be a standard SN2 coupling, the specific substitution pattern on the benzyl ring introduces steric and electronic challenges that frequently cap yields at 60-70%.

The Core Challenge: The 2-chloro substituent at the ortho position of the benzyl electrophile creates significant steric hindrance, impeding the nucleophilic attack of the 4-methylpiperidine. Furthermore, if the starting material is the benzyl chloride rather than the bromide, the reaction rate drops precipitously, leading to incomplete conversion or competitive side reactions (e.g., hydrolysis).

The Solution: This protocol utilizes a Finkelstein-assisted SN2 mechanism to overcome the ortho-chloro steric barrier, ensuring yields >85% with high purity.

Standard Operating Procedure (The "Golden Batch")

Objective: Synthesis of 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine via N-alkylation.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
5-Bromo-2-chlorobenzyl chloride Electrophile1.0Limiting Reagent. (If using bromide, skip KI).
4-Methylpiperidine Nucleophile1.2Excess ensures complete consumption of the halide.
Potassium Carbonate (K₂CO₃) Base2.0Must be anhydrous and finely powdered .
Potassium Iodide (KI) Catalyst0.1Critical for in situ halogen exchange (Finkelstein).
Acetonitrile (MeCN) Solvent[0.2 M]Polar aprotic; balances solubility and rate.
Step-by-Step Protocol
  • System Prep: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet. Flame-dry or oven-dry glassware.

  • Charging: Add 5-Bromo-2-chlorobenzyl chloride (1.0 eq), K₂CO₃ (2.0 eq), and KI (0.1 eq) to the flask.

  • Solvation: Add anhydrous Acetonitrile (MeCN) (5 mL per mmol of substrate). Stir for 5 minutes to create a suspension.

  • Nucleophile Addition: Add 4-Methylpiperidine (1.2 eq) dropwise via syringe at room temperature.

    • Note: A slight exotherm may occur.

  • Reaction: Heat the mixture to reflux (80-82°C) . Stir vigorously (800+ RPM) to suspend the inorganic salts.

    • Duration: 12–16 hours.[1] Monitor by TLC (Mobile Phase: 10% MeOH in DCM).

  • Workup (Critical for Yield):

    • Cool to room temperature.[2][3] Filter off inorganic salts (K₂CO₃/KCl) through a Celite pad.

    • Concentrate the filtrate in vacuo to remove MeCN and excess 4-methylpiperidine (boiling point ~129°C; may require high vacuum).

    • Redissolve residue in Ethyl Acetate (EtOAc).[3]

    • Acid Wash: Wash with 10% citric acid or 1M HCl. The product will move to the aqueous layer . Discard organic layer (removes non-basic impurities).

    • Basification: Basify the aqueous layer to pH >12 using 4M NaOH. The product will oil out.

    • Extraction: Extract 3x with DCM or EtOAc. Dry combined organics over Na₂SO₄ and concentrate.

Visualized Workflows

Figure 1: Reaction Logic & Mechanism

The following diagram illustrates the Finkelstein-assisted pathway required to overcome the steric hindrance of the 2-chloro group.

ReactionPathway cluster_0 Yield Optimization Zone Start 5-Bromo-2-chlorobenzyl CHLORIDE Inter Transient Species: Benzyl IODIDE (More Reactive) Start->Inter Halogen Exchange (Finkelstein) KI KI (Catalyst) KI->Inter TS Transition State (Steric Hindrance) Inter->TS Fast S_N2 Amine 4-Methylpiperidine Amine->TS Product Target Product: 1-(5-Bromo-2-chlorobenzyl)- 4-methylpiperidine TS->Product -HI (Recycled)

Caption: Figure 1. The catalytic cycle showing how Iodide (from KI) displaces the sluggish Chloride, creating a highly reactive Benzyl Iodide intermediate that bypasses the steric penalty of the ortho-chloro group.

Troubleshooting Guide

Issue: Low Yield (<50%) or Incomplete Conversion

Probable CauseDiagnosticCorrective Action
"The Ortho-Effect" TLC shows significant starting benzyl halide remaining after 16h.Add KI (Potassium Iodide). The 2-chloro group blocks the approach of the amine. Converting the benzyl chloride to a benzyl iodide in situ accelerates the reaction by ~100x.
Base Particle Size Reaction is slow; white solid clumps at bottom.Grind the K₂CO₃. The reaction occurs on the surface of the inorganic base. Use "powdered" grade or grind with a mortar and pestle before adding.
Stirring Efficiency Yield varies between batches.Increase RPM. This is a heterogeneous mixture. If the solids aren't suspended, the H-Br scavenging fails, stalling the kinetics.

Issue: Impurity Profile (Quaternary Salts)

Probable CauseDiagnosticCorrective Action
Over-Alkylation TLC shows a baseline spot that does not move with MeOH/DCM. Product is gummy.Check Stoichiometry. You likely used excess benzyl halide. Ensure the Amine is in excess (1.2 eq) . The amine is easier to remove (high vac or water wash) than the bis-alkylated quaternary salt.

Issue: Product Loss During Workup

Probable CauseDiagnosticCorrective Action
pH Mismanagement Low mass recovery; product detected in aqueous waste.Check pH. The product is a tertiary amine. If the aqueous layer is pH < 10 during the final extraction, the product is protonated (salt form) and stays in the water. Adjust to pH 12-14.
Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Low Yield / Issue Identified CheckTLC Analyze TLC (Is SM present?) Start->CheckTLC SM_Yes Yes: SM Remaining CheckTLC->SM_Yes Slow Kinetics SM_No No: SM Consumed CheckTLC->SM_No Workup/Side Rxn CatCheck Did you add KI? SM_Yes->CatCheck SpotCheck Is there a baseline spot? SM_No->SpotCheck TempCheck Is Temp > 80°C? Action_Heat Increase Temp / Switch to DMF TempCheck->Action_Heat CatCheck->TempCheck Yes Action_KI Add 10 mol% KI CatCheck->Action_KI No Action_Quat Over-Alkylation: Reduce Halide Eq Increase Amine Eq SpotCheck->Action_Quat Yes (Quat Salt) Action_Workup Workup Issue: Check Aqueous pH > 12 SpotCheck->Action_Workup No (Lost Product)

Caption: Figure 2. Logic flow for diagnosing yield loss. Distinction is made between kinetic failure (SM remains) and workup failure (product lost to aqueous layer).

Frequently Asked Questions (FAQ)

Q1: Can I use DMF instead of Acetonitrile? A: Yes. DMF (Dimethylformamide) is a better solvent for SN2 reactions due to higher polarity and boiling point. However, DMF is harder to remove during workup (high boiling point, water miscibility).

  • Recommendation: Use DMF only if the Acetonitrile reaction is too slow (e.g., <50% conversion after 24h). If using DMF, perform a rigorous water wash (5x) to remove the solvent before acid/base extraction [2].

Q2: My starting material is the Benzyl Bromide, not Chloride. Do I need KI? A: No. Benzyl bromides are sufficiently reactive. Adding KI to a bromide reaction provides negligible benefit. Reduce the reaction temperature to 60°C to prevent over-alkylation, as the bromide is much more aggressive than the chloride [1].

Q3: How do I remove excess 4-methylpiperidine? A: 4-Methylpiperidine has a boiling point of ~129°C. It is difficult to remove by rotary evaporation alone.

  • Method A: High vacuum drying (oil pump) at 50°C.

  • Method B (Preferred): The Acid/Base workup described in the protocol.[4] At pH 12, the product is organic-soluble. Excess 4-methylpiperidine is also organic soluble, however, it is more water-soluble than the greasy benzylated product. Multiple water washes often deplete the excess amine. If high purity is needed, use column chromatography (DCM:MeOH 95:5).

Q4: Why is the "2-chloro" group such a problem? A: It exerts a "Steric Ortho Effect." In an SN2 reaction, the nucleophile (amine) must attack the backside of the benzylic carbon. The bulky chlorine atom at the ortho position physically crowds this trajectory. This is why the Finkelstein (KI) modification is mandatory for the chloride precursor—it swaps the leaving group for Iodide, which has a longer bond length and is a better leaving group, compensating for the steric hindrance [4].

References

  • Vice, S. et al. (2001).[5] "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol." Journal of Organic Chemistry. (Describes benzyl piperidine synthesis fundamentals).

  • BenchChem Technical Support. (2025). "Optimization of 4-Methylpyridine Benzylation." (General guide on solvent effects and stoichiometry for pyridine/piperidine alkylation).

  • Google Patents. (1998). "EP0881215B1 - Process for the preparation of 4-methylenepiperidines." (Industrial scale-up conditions for similar benzyl-piperidine scaffolds).

  • ECHEMI Community. (2024). "N-alkylation of piperidine with substituted benzyl chloride." (Discussion on competitive hydrolysis vs. amination for deactivated benzyl chlorides).

Sources

Side reactions in the alkylation of 4-methylpiperidine with bromochlorobenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions with Bromochlorobenzyl Bromide Audience: Medicinal Chemists & Process Development Scientists Reference ID: TSC-ALK-04MP-BCBB

Executive Summary: The Reaction Landscape

You are performing a nucleophilic substitution (


) to attach a substituted benzyl group to a secondary amine.
  • Nucleophile: 4-Methylpiperidine (Secondary amine,

    
     for conjugate acid).
    
  • Electrophile: Bromochlorobenzyl bromide (Highly reactive benzylic halide).

  • Target: N-(Bromochlorobenzyl)-4-methylpiperidine (Tertiary amine).

The Critical Challenge: The reaction is a race between the desired mono-alkylation and two primary competitors: Over-alkylation (Quaternization) and Hydrolysis . Furthermore, the presence of aryl halides (bromo/chloro) on the ring introduces a "decoy" functionality that must remain inert.

Reaction Pathway Analysis

The following diagram maps the kinetic competition occurring in your flask. Understanding this flow is the first step to troubleshooting.

ReactionNetwork SM_Amine 4-Methylpiperidine (Starting Amine) Target TARGET PRODUCT (Tertiary Amine) SM_Amine->Target + SM_Halide (Fast, k1) Imp_Salt Amine HBr Salt (Precipitate) SM_Amine->Imp_Salt + HBr (Byproduct) SM_Halide Bromochlorobenzyl bromide SM_Halide->Target Imp_Hydro IMPURITY B: Benzyl Alcohol (Hydrolysis) SM_Halide->Imp_Hydro + H2O (Trace moisture) Imp_Quat IMPURITY A: Quaternary Salt (Over-alkylation) Target->Imp_Quat + SM_Halide (Slower, k2)

Figure 1: Kinetic network showing the competition between the desired


 pathway and the primary parasitic reactions (Quaternization and Hydrolysis).
Troubleshooting Modules
Module A: The "Double-Dip" (Over-Alkylation)

Symptom: LCMS shows a mass peak of


. Yield of target is moderate; starting amine is consumed.[1]

Root Cause: The product is a tertiary amine, which is still nucleophilic.[1] If the local concentration of the benzyl bromide is high relative to the amine, the product attacks a second molecule of alkyl halide to form a quaternary ammonium salt.

Diagnostic Check:

  • Are you adding the alkyl halide all at once?

  • Is your reaction running too hot (>60°C) early in the process?

Corrective Actions:

Parameter Optimization Strategy
Stoichiometry Use a slight excess of amine (1.1–1.2 eq) to statistically favor mono-alkylation.
Addition Mode Critical: Add the Bromochlorobenzyl bromide dropwise to the amine solution. This keeps the electrophile concentration low, ensuring the unreacted amine (which is in excess) wins the competition for the halide.

| Solvent | Switch to a solvent that precipitates the HBr salt of the product if possible (e.g., Ether/EtOAc blends), though this is rare for this specific lipophilic product. |

Module B: The "Wet Blanket" (Hydrolysis)

Symptom: LCMS shows a peak corresponding to the benzyl alcohol (Bromochlorobenzyl alcohol). Starting halide disappears, but amine remains.

Root Cause: Benzylic bromides are notoriously moisture-sensitive. They can undergo hydrolysis via


 (water attack) or 

(carbocation formation), especially if the ring has electron-donating groups or if the solvent is polar/protic.

Diagnostic Check:

  • Are you using "technical grade" solvents without drying?

  • Is your base (e.g., KOH, NaOH) hygroscopic or wet?

Corrective Actions:

  • Solvent Hygiene: Use anhydrous Acetonitrile (MeCN) or DMF. Store over molecular sieves (3Å or 4Å).

  • Base Selection: Switch from hygroscopic hydroxides to carbonate bases (

    
    , 
    
    
    
    ) or non-nucleophilic organic bases (DIPEA/Hünig's Base).
  • Protocol: Flush the reactor with Nitrogen/Argon before addition.

Module C: The "Wrong Halogen" (Chemoselectivity)

Symptom: Complex mixture; loss of the aryl-chloride or aryl-bromide pattern in NMR.

Root Cause: While rare under mild conditions, if you use high heat (>100°C) or transition metal contaminants (Pd, Cu) are present, you might trigger cross-coupling or nucleophilic aromatic substitution (


) at the ring positions.

Scientific Insight: The Benzylic C-Br bond is significantly weaker (BDE ~50-60 kcal/mol) and more reactive toward


 than the Aryl C-Br/Cl  bonds (BDE ~80-95 kcal/mol). Under standard conditions (MeCN, 

, 60°C), the ring halogens should remain spectators.

Corrective Actions:

  • Temperature Control: Do not exceed 80°C.

  • Purity Check: Ensure your reaction vessel is free of metal residues from previous cross-coupling experiments.

Standardized Protocol (Best Practice)

Objective: Synthesis of N-(Bromochlorobenzyl)-4-methylpiperidine with minimized quaternization.

Reagents:

  • 4-Methylpiperidine (1.1 equiv)

  • Bromochlorobenzyl bromide (1.0 equiv)

  • 
     (powdered, anhydrous) (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Acetonitrile (Anhydrous) [0.2 M concentration]

Step-by-Step:

  • Preparation: Charge a dry flask with 4-methylpiperidine, Base (

    
    ), and Acetonitrile under 
    
    
    
    atmosphere.
  • Activation: Stir at Room Temperature (RT) for 15 minutes.

  • Controlled Addition: Dissolve Bromochlorobenzyl bromide in a minimal amount of Acetonitrile. Add this solution dropwise to the amine mixture over 30–60 minutes.

    • Why? Keeps electrophile concentration low to prevent Module A (Quaternization).

  • Reaction: Stir at RT for 2 hours. If conversion is <50% by TLC/LCMS, warm to 50°C.

    • Note: Avoid reflux unless necessary to prevent Module B (Hydrolysis) and Module C (Side-reaction at aryl halogens).

  • Workup: Filter off inorganic solids. Concentrate the filtrate. Redissolve in EtOAc and wash with water (to remove traces of amine salts) and brine. Dry over

    
    .
    
Frequently Asked Questions (FAQ)

Q: Can I use Acetone as a solvent? A: Yes, Finkelstein conditions (Acetone/Reflux) work, but Acetone is often "wet." Acetonitrile is generally superior for rate and solubility of the intermediate ammonium species.

Q: My starting material "Bromochlorobenzyl bromide" has no isomer specified. Does it matter? A: Yes, critically. If you have a mixture (e.g., 2-bromo-5-chloro and 2-chloro-5-bromo), you will get a mixture of isomeric products. These are often inseparable by standard silica chromatography. Always verify the isomer identity by NMR before starting.

Q: Why do I see a precipitate forming immediately? A: This is likely the hydrobromide salt of 4-methylpiperidine (4-MePip


 HBr). This is normal. The auxiliary base (

) will eventually deprotonate this to recycle the free amine, or if using DIPEA, it forms DIPEA

HBr.

Q: I see a peak at M+14 in the Mass Spec. What is it? A: If you used Methanol or Ethanol as a solvent, you might have methylated/ethylated your amine (rare without catalyst) or, more likely, you are seeing a trans-alkylation impurity or oxidation byproduct. Stick to aprotic solvents (MeCN, DMF, THF) to avoid solvent participation.

Troubleshooting Flowchart

Troubleshooting Start Start Troubleshooting CheckYield Is Yield Low? Start->CheckYield CheckImpurity Identify Major Impurity (LCMS/NMR) CheckYield->CheckImpurity Yes Optimization Check Workup pH; Ensure Amine is free-based. CheckYield->Optimization No (Yield OK, Purity Low) Soln_Quat ACTION: Slow addition of halide; Increase amine equivalents. CheckImpurity->Soln_Quat M + Benzyl (Quat Salt) Soln_Hydro ACTION: Dry solvent (Sievers); Switch to inorganic base. CheckImpurity->Soln_Hydro Benzyl Alcohol Soln_SM ACTION: Increase Temp (max 60°C); Add catalyst (KI - Finkelstein). CheckImpurity->Soln_SM SM Remains

Figure 2: Decision tree for diagnosing reaction failures based on LCMS/NMR data.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution).

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Chapter 6: Reagents and Solvents).

  • Salvatore, R. N., et al. (2002). "Synthesis of secondary amines." Tetrahedron, 58(46), 9297-9344. (Comprehensive review of N-alkylation methodologies).

  • Organic Chemistry Portal. "Nucleophilic Substitution (

    
    )." (General mechanism and kinetics). 
    

Sources

Optimizing reaction conditions for N-alkylation of piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Ticket ID: PIP-ALK-OPT-001 Subject: Optimization & Troubleshooting of Piperidine N-Alkylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanistic Overview

Piperidine moieties are ubiquitous in pharmacophores (e.g., Donepezil, Fentanyl, Ritalin). However, the secondary amine nitrogen is a nucleophilic "sweet spot" that often leads to two competing failure modes: Quaternization (over-alkylation) and Elimination (formation of alkenes from the alkyl halide).

To navigate this, we categorize the workflow into two primary protocols:

  • Direct Nucleophilic Substitution (

    
    ):  Best for primary alkyl halides and unhindered systems.
    
  • Reductive Amination: The "Gold Standard" for avoiding over-alkylation and coupling with carbonyls.

Protocol A: Direct Alkylation ( )

Best for: Simple alkyl halides, cost-sensitive scale-up.

The "Cesium Effect" Protocol

Field data suggests that standard bases (


, 

) often fail to prevent dialkylation. We recommend the Cesium Carbonate (

)
protocol due to the "naked anion" effect, where the large cesium cation effectively solubilizes the carbonate in organic media, enhancing the specific rate of mono-alkylation while suppressing quaternization [1].
Optimized Conditions Table
VariableRecommendationRationale
Base

(1.5 – 2.0 eq)
Higher solubility in DMF/MeCN; promotes mono-alkylation [1][3].
Solvent DMF or Acetonitrile (MeCN)Polar aprotic solvents stabilize the transition state. MeCN is easier to remove.
Stoichiometry Piperidine (1.0 eq) : R-X (0.9 eq)CRITICAL: Always keep the amine in slight excess to statistically disfavor double alkylation.
Temperature

Start at RT. Heat only if conversion is <10% after 2h.
Additive TBAI (10 mol%)Tetrabutylammonium iodide accelerates sluggish chlorides via Finkelstein exchange.
Decision Logic & Mechanism

The following diagram illustrates the kinetic competition you must manage.

SN2_Pathway Start Piperidine + Alkyl Halide Path_SN2 SN2 Substitution (Desired) Start->Path_SN2 Polar Aprotic Solvent Mild Base (Cs2CO3) Path_E2 E2 Elimination (Side Reaction) Start->Path_E2 Strong Base (NaH) High Temp Product Tertiary Amine Path_SN2->Product Waste Alkene Byproduct Path_E2->Waste Path_Quat Quaternization (Over-Alkylation) Salt Quaternary Ammonium Salt Path_Quat->Salt Product->Path_Quat Excess R-X Long Rxn Time

Figure 1: Kinetic competition in direct alkylation. The goal is to maximize the green path while suppressing the red and yellow deviations.

Protocol B: Reductive Amination

Best for: Hindered piperidines, preventing quaternization, and coupling with aldehydes/ketones.

The "STAB" Protocol

Sodium Triacetoxyborohydride (STAB,


) is preferred over Sodium Cyanoborohydride (

) due to lower toxicity and better control. It does not reduce aldehydes/ketones directly, ensuring only the in situ formed iminium ion is reduced [4][5].
Optimized Conditions Table
VariableRecommendationRationale
Reagent

(1.5 eq)
Mild hydride source; tolerates nitro, ester, and cyano groups.
Solvent 1,2-Dichloroethane (DCE) or THFDCE is superior for solubilizing the intermediate iminium species.
Catalyst Acetic Acid (AcOH) (1-2 eq)Essential for ketones or hindered amines to catalyze iminium formation.
Sequence One-potMix Amine + Carbonyl + AcOH first (30 min), then add STAB.

Troubleshooting Center (FAQs)

Issue 1: "I am getting significant quaternary ammonium salt formation."

Diagnosis: The product (tertiary amine) is often more nucleophilic than the starting material (secondary amine), leading to a "runaway" reaction.[1] Corrective Actions:

  • Switch to Reductive Amination: If your alkyl group can be sourced as an aldehyde, use Protocol B. This method creates a discrete step where over-alkylation is mechanistically impossible [5].

  • Reverse Addition: If using Protocol A, do not dump the alkyl halide in. Dissolve the alkyl halide in solvent and add it dropwise to the piperidine solution over 1-2 hours.

  • The "Sacrificial" Stoichiometry: Use 1.2 to 1.5 equivalents of piperidine. It is easier to separate unreacted starting material (via polarity difference) than to separate the mono-alkylated product from the quaternary salt.

Issue 2: "My reaction yields the alkene instead of the amine."

Diagnosis: You are seeing


 elimination. This occurs when the piperidine acts as a base rather than a nucleophile.
Corrective Actions: 
  • Lower the Temperature: Elimination is entropically favored at high temperatures. Run the reaction at

    
     or RT.
    
  • Change the Base: If using NaH or alkoxides (

    
    ), stop immediately. These are strong bases that promote elimination. Switch to mild inorganic bases like 
    
    
    
    or
    
    
    [1][3].
  • Leaving Group Selection: Switch from alkyl iodides to alkyl bromides or tosylates. Iodides are very reactive but can sometimes favor elimination in hindered systems.

Issue 3: "No reaction with 2,6-disubstituted piperidines."

Diagnosis: Severe steric hindrance around the nitrogen center is blocking the approach of the electrophile. Corrective Actions:

  • Force the Iminium (Protocol B): Direct alkylation often fails here. Use reductive amination with a ketone/aldehyde.[2] You must add Acetic Acid (AcOH) or even

    
     (Titanium Isopropoxide) to force the formation of the iminium ion before reduction.
    
  • High-Pressure/High-Temp: If using direct alkylation, seal the vessel and heat to

    
     in DMF with 
    
    
    
    .
  • Microwave Irradiation: Microwave heating can sometimes overcome the activation energy barrier for sterically hindered

    
     reactions.
    
Issue 4: "The reaction stalls at 50% conversion."

Diagnosis: Product inhibition or accumulation of halide salts coating the base. Corrective Actions:

  • Solvent Switch: If using Toluene or DCM, switch to DMF or DMSO. The solubility of the inorganic base is likely the limiting factor.

  • Finkelstein Catalyst: Add 10 mol% TBAI (Tetrabutylammonium Iodide) or NaI. This converts alkyl chlorides/bromides into more reactive alkyl iodides in situ.

Advanced Workflow: Reductive Amination Mechanism

Understanding the intermediate steps allows for precise intervention.

Reductive_Amination Start Piperidine + Carbonyl (Aldehyde/Ketone) Step1 Hemiaminal Intermediate Start->Step1 Step2 Iminium Ion (Critical Intermediate) Step1->Step2 - H2O Step3 Hydride Attack (Reduction) Step2->Step3 End N-Alkylated Piperidine Step3->End Acid Acid Catalyst (AcOH / Ti(OiPr)4) Acid->Step1 Promotes Reductant STAB (NaBH(OAc)3) Reductant->Step3 Selectively reduces C=N

Figure 2: The Reductive Amination Cascade. Note that STAB selectively targets the Iminium Ion, leaving the original Carbonyl untouched if conditions are controlled.

References

  • Cesium Effect in N-Alkylation

    • Title

      
      -Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines.[3][4][5]
      
    • Source:Journal of Organic Chemistry / ResearchG
    • URL:[Link]

  • Avoiding Over-Alkylation

    • Title: Avoiding Over-alkylation - ACS GCI Pharmaceutical Roundtable Reagent Guides.[6]

    • Source:ACS Green Chemistry Institute[6]

    • URL:[Link]

  • General Optimization

    • Title: Optimizing reaction conditions of N-alkyl
    • Source:ResearchG
    • URL:[Link]

  • Reductive Amination (STAB)

    • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2]

    • Source:The Journal of Organic Chemistry
    • URL:[Link]

  • Troubleshooting Amination

    • Title: Alkylation of Amines (Sucks!)[1] - Mechanistic pitfalls.[6]

    • Source:Master Organic Chemistry
    • URL:[Link]

Sources

Degradation pathways of 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of its stability profile under various experimental conditions. As specific degradation data for this compound is not extensively published, this guide synthesizes established principles of pharmaceutical degradation, data from related benzylpiperidine and piperidine compounds, and expert insights to anticipate and address potential challenges in your studies.

I. Understanding the Molecule: Structural Clues to Instability

The structure of 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine offers several clues to its potential degradation pathways. The molecule consists of a substituted benzyl group attached to a 4-methylpiperidine ring. Key areas of potential instability include:

  • The Benzylic C-N Bond: This bond is often susceptible to cleavage under various stress conditions.

  • The Piperidine Ring: The nitrogen-containing heterocyclic ring can undergo oxidation and ring-opening reactions.

  • The Substituted Benzene Ring: The bromo and chloro substituents can influence the electron density of the ring and its susceptibility to photolytic degradation.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that may arise during the investigation of 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine's degradation.

Q1: What are the most likely degradation pathways for this compound under forced degradation conditions?

A1: Based on its structure, the most probable degradation pathways involve hydrolysis, oxidation, and photolysis. Thermal degradation is also a possibility.

  • Hydrolytic Degradation: While the core structure lacks readily hydrolyzable groups like esters or amides, cleavage of the benzylic C-N bond can occur under harsh acidic or basic conditions, potentially yielding 5-bromo-2-chlorobenzyl alcohol/aldehyde and 4-methylpiperidine.

  • Oxidative Degradation: The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide. Ring opening is another potential oxidative pathway. The benzylic carbon can also be oxidized to a carbonyl group.

  • Photolytic Degradation: The substituted benzene ring can absorb UV light, potentially leading to homolytic cleavage of the C-N bond, generating radical species. The presence of halogens can sometimes facilitate photodegradation.

  • Thermal Degradation: At elevated temperatures, cleavage of the C-N bond is a likely outcome. The stability of the piperidine ring itself is generally good, but substituents can influence its thermal behavior.

Q2: I am not observing any degradation under my initial stress conditions. What should I do?

A2: If you do not observe degradation, your stress conditions may not be stringent enough. Consider the following adjustments:

  • Increase Stressor Concentration: For hydrolytic studies, increase the concentration of the acid or base. For oxidative studies, use a higher concentration of the oxidizing agent (e.g., hydrogen peroxide).

  • Elevate Temperature: Increasing the temperature will accelerate most degradation reactions.

  • Extend Exposure Time: Longer exposure to the stressor may be necessary to induce detectable degradation.

  • Increase Light Intensity: For photostability studies, ensure you are using an appropriate light source with sufficient intensity as specified in ICH guidelines.

Q3: My chromatogram shows many small, poorly resolved peaks after degradation. How can I improve my analytical method?

A3: A complex chromatogram with poor resolution is a common challenge in degradation studies. Here are some troubleshooting steps for your HPLC method:

  • Optimize Mobile Phase Gradient: A shallower gradient can improve the separation of closely eluting peaks.

  • Change Mobile Phase pH: Altering the pH can change the ionization state of your parent compound and its degradation products, significantly impacting retention and selectivity.

  • Try a Different Column: A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a smaller particle size can provide different selectivity and better resolution.

  • Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution. Optimizing the column temperature can also affect selectivity.

Q4: How can I identify the structures of the degradation products?

A4: The gold standard for identifying unknown degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS).

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, allowing you to determine the elemental composition of the degradation products.

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the parent ion of a degradation product provides valuable structural information. Comparing the fragmentation pattern to that of the parent compound can help identify the site of modification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradation product can be isolated in sufficient quantity and purity, NMR spectroscopy can provide definitive structural elucidation.

III. Troubleshooting Guide

This section provides a structured approach to common problems encountered during degradation studies of 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine.

Problem Potential Cause(s) Troubleshooting Steps
No Degradation Observed Insufficient stress conditions.- Increase concentration of stressor (acid, base, oxidant). - Elevate the reaction temperature. - Extend the duration of the experiment. - For photolysis, increase light intensity or exposure time.
Excessive Degradation (Parent Peak Disappears) Stress conditions are too harsh.- Decrease the concentration of the stressor. - Lower the reaction temperature. - Shorten the duration of the experiment.
Poor Peak Shape (Tailing or Fronting) in HPLC - Column overload. - Secondary interactions with the stationary phase. - Inappropriate mobile phase pH.- Dilute the sample. - Use a high-purity silica column. - Add a competing base (e.g., triethylamine) to the mobile phase. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Inconsistent Retention Times in HPLC - Inadequate column equilibration. - Fluctuations in mobile phase composition or temperature. - Pump malfunction.- Ensure the column is fully equilibrated with the mobile phase before injection. - Use a column oven to maintain a constant temperature. - Prepare fresh mobile phase and degas it thoroughly. - Check the HPLC pump for leaks and ensure a stable flow rate.
Difficulty in Identifying Degradation Products by MS - Low concentration of degradation products. - Poor ionization of degradation products.- Concentrate the sample. - Try different ionization sources (e.g., APCI instead of ESI). - Adjust the pH of the mobile phase to promote ionization.

IV. Experimental Protocols & Workflows

Forced Degradation Experimental Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare Stock Solution of 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prep->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Prep->Oxidation Thermal Thermal (e.g., 80°C, solid state) Prep->Thermal Photo Photolytic (UV/Vis light) Prep->Photo Control Control (No Stressor) Prep->Control Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Control->Neutralize HPLC HPLC-UV/DAD Analysis Neutralize->HPLC LCMS LC-MS/MS Analysis HPLC->LCMS Evaluate Evaluate Degradation Profile - Identify Degradants - Quantify Degradation - Propose Pathways LCMS->Evaluate Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Parent 1-(5-Bromo-2-chlorobenzyl) -4-methylpiperidine H1 5-Bromo-2-chlorobenzyl alcohol Parent->H1 C-N Cleavage H2 4-Methylpiperidine Parent->H2 C-N Cleavage O1 N-Oxide Derivative Parent->O1 N-Oxidation O2 Ring-Opened Products Parent->O2 Ring Opening O3 Benzylic Carbonyl Parent->O3 C-H Oxidation P1 Benzylic Radical Parent->P1 C-N Homolysis P2 Piperidinyl Radical Parent->P2 C-N Homolysis

Caption: Hypothetical degradation pathways of the target compound.

V. References

  • Hydride transfer reactions via ion-neutral complex: fragmentation of protonated N-benzylpiperidines and protonated N-benzylpiperazines in mass spectrometry. (2010). Journal of Mass Spectrometry. [Link]

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry

Validation & Comparative

A Comparative Efficacy Analysis of 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine and Structurally Related Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The development of novel therapeutic agents for central nervous system (CNS) disorders remains a critical area of research. Within this landscape, the sigma-1 (σ₁) receptor has emerged as a promising molecular target due to its role in modulating various cellular functions, including ion channel activity, neurotransmitter release, and neuronal survival.[1][2] Benzylpiperidine scaffolds are a well-established class of compounds that exhibit significant affinity for sigma receptors. This guide provides a comparative analysis of the predicted efficacy of 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine , a compound of interest, with structurally similar compounds for which experimental data are available.

While direct experimental data for 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine is not publicly available in the reviewed literature, we can infer its potential pharmacological profile by examining the structure-activity relationships (SAR) of closely related analogs. This guide will therefore focus on a comparative analysis based on these established principles, using well-characterized compounds such as Haloperidol and other substituted benzylpiperidines as benchmarks.

The Sigma-1 Receptor: A Key Modulator in the CNS

The σ₁ receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1] It is distinct from classical G protein-coupled or ionotropic receptors and is involved in a multitude of signaling pathways. Ligands that bind to the σ₁ receptor can act as agonists or antagonists, leading to a range of downstream effects. This has implicated the σ₁ receptor in the pathophysiology of various CNS conditions, including schizophrenia, depression, and neurodegenerative diseases.[2] Consequently, the development of selective σ₁ receptor ligands is a focal point for novel drug discovery.

Structure-Activity Relationship of Benzylpiperidine Derivatives at the Sigma-1 Receptor

The affinity and selectivity of benzylpiperidine derivatives for the σ₁ receptor are significantly influenced by the nature and position of substituents on both the benzyl and piperidine moieties.

Substitutions on the Benzyl Ring

Halogenation of the benzyl ring is a common strategy to enhance affinity for the σ₁ receptor.[3] The position and type of halogen can fine-tune both affinity and selectivity over the σ₂ receptor subtype. For instance, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamides, halogen substitution on the benzyl ring generally maintained or slightly decreased σ₁ affinity while significantly increasing σ₂ affinity.[1][4] This suggests that the 5-bromo and 2-chloro substitutions in our compound of interest likely contribute to its binding at sigma receptors.

Substitutions on the Piperidine Ring

Alkylation of the piperidine ring, such as the 4-methyl group in 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine, is also known to influence binding affinity. Studies on related scaffolds have shown that a 4-methyl or 4-benzyl group on the piperidine ring can increase affinity for sigma receptors.[5]

Comparative Analysis with Key Compounds

To contextualize the potential efficacy of 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine, we will compare its structural features with those of well-characterized compounds with known sigma-1 receptor affinity and in vivo activity.

Haloperidol and its Metabolites

Haloperidol, a classic antipsychotic, exhibits high affinity for both dopamine D₂ and σ₁ receptors.[5] Its reduced metabolite, however, shows a significantly lower affinity for D₂ receptors while retaining high affinity for σ₁ receptors.[5][6] This highlights the potential for achieving selectivity for the σ₁ receptor by modifying the core structure.

Substituted N-Benzylpiperidines

Various studies have systematically explored the SAR of N-benzylpiperidine derivatives. For example, a series of 1-aralkyl-4-benzylpiperidines showed a wide range of affinities for σ₁ and σ₂ receptors, with some compounds demonstrating nanomolar potency.[3] The nature of the aralkyl group was found to be a critical determinant of affinity and selectivity.[3]

Predicted Profile of 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine

Based on the established SAR principles, we can hypothesize the following for 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine:

  • High Affinity for Sigma-1 Receptors: The presence of the di-halogenated benzyl group is a strong indicator of potent sigma receptor binding.

  • Potential for Selectivity: The specific substitution pattern may confer selectivity for σ₁ over σ₂ receptors, as well as over other CNS targets like dopamine and serotonin receptors.

  • Antipsychotic-like Potential: Given the role of σ₁ receptor modulation in psychosis models, this compound warrants investigation for antipsychotic-like effects in preclinical studies.

Experimental Protocols for Efficacy Evaluation

To empirically determine the efficacy of 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine and compare it to other compounds, a series of in vitro and in vivo experiments are necessary.

In Vitro Radioligand Binding Assays

These assays are the gold standard for determining the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of the test compound for σ₁, σ₂, dopamine D₂, and serotonin 5-HT₂ₐ receptors.

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the receptor of interest (e.g., guinea pig brain for σ₁ receptors, rat striatum for D₂ receptors).

  • Incubation: Incubate the membrane preparation with a specific radioligand (e.g., [³H]-(+)-pentazocine for σ₁ receptors, [³H]spiperone for D₂ receptors) and varying concentrations of the unlabeled test compound.

  • Separation: Separate the bound from free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Behavioral Models of Psychosis

Animal models are crucial for assessing the potential antipsychotic efficacy of a compound.

1. Amphetamine-Induced Hyperlocomotion:

  • Rationale: Dopamine agonists like amphetamine induce hyperlocomotion in rodents, which is a model for the positive symptoms of psychosis. Antipsychotic drugs can attenuate this effect.[2]

  • Protocol:

    • Acclimate rodents to the testing environment (e.g., an open-field arena).

    • Administer the test compound or vehicle.

    • After a pre-treatment period, administer amphetamine.

    • Record and analyze the locomotor activity (e.g., distance traveled, rearing frequency) for a defined period.

2. Prepulse Inhibition (PPI) of the Startle Reflex:

  • Rationale: PPI is a measure of sensorimotor gating, which is often deficient in individuals with schizophrenia. Antipsychotic drugs can restore PPI deficits.[7]

  • Protocol:

    • Place the animal in a startle chamber.

    • Administer the test compound or vehicle.

    • Present a series of acoustic stimuli: a weak prepulse followed by a strong startling pulse.

    • Measure the startle response and calculate the percentage of PPI.

Data Presentation

The following table summarizes the binding affinities of selected comparator compounds. The data for 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine is hypothetical and based on SAR inferences.

Compoundσ₁ Ki (nM)σ₂ Ki (nM)D₂ Ki (nM)5-HT₂ₐ Ki (nM)Reference
1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine Predicted: <10Predicted: >50Predicted: >1000Predicted: >1000N/A
Haloperidol2.8262.8>1000[5][6]
Reduced Haloperidol~2.8-239>1000[5]
1-Benzyl-4-methylpiperidine (unsubstituted)>100>100>1000>1000Inferred
N-(1-benzylpiperidin-4-yl)phenylacetamide3.9240>10000>10000[3]

Visualizations

Logical Flow of Compound Evaluation

Caption: Workflow for the evaluation of novel antipsychotic candidates.

Hypothesized Signaling Pathway Modulation

G Test Compound Test Compound σ₁ Receptor σ₁ Receptor Test Compound->σ₁ Receptor Binds to Ion Channels Ion Channels σ₁ Receptor->Ion Channels Modulates Neurotransmitter Release Neurotransmitter Release σ₁ Receptor->Neurotransmitter Release Modulates Neuronal Survival Neuronal Survival σ₁ Receptor->Neuronal Survival Promotes

Sources

A Researcher's Guide to Validating the Mechanism of Action of 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for elucidating the mechanism of action of the novel compound, 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine. Given its structural features, particularly the substituted benzyl and piperidine moieties, this compound is hypothesized to interact with key central nervous system (CNS) targets, such as sigma receptors and dopamine receptors. This document outlines a systematic, multi-faceted experimental approach to validate these potential interactions, determine the compound's functional activity, and compare its performance against well-characterized reference ligands. The methodologies described herein are designed to ensure scientific rigor and provide a clear, data-driven understanding of the compound's pharmacological profile.

Part 1: Foundational Target Identification and Affinity Profiling

The initial and most critical step in characterizing a novel compound is to identify its primary biological targets. Based on the chemical structure of 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine, we hypothesize potential interactions with the sigma-1 receptor (σ1R) and the dopamine D2 receptor (D2R), both of which are significant targets in neuropharmacology. The following experimental workflow is designed to test this hypothesis and quantify the compound's binding affinity.

Experimental Workflow: Target Affinity Determination

G cluster_0 Step 1: Radioligand Binding Assays Compound Compound Incubation Incubation & Equilibration Compound->Incubation Membrane_Prep Membrane Preparations (Expressing Target Receptors) Membrane_Prep->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]-(+)-pentazocine for σ1R, [3H]-Spiperone for D2R) Radioligand->Incubation Separation Separation of Bound/ Unbound Ligand Incubation->Separation Scintillation Scintillation Counting Separation->Scintillation Data_Analysis Data Analysis (IC50 -> Ki Determination) Scintillation->Data_Analysis

Caption: Workflow for determining binding affinity (Ki) via competitive radioligand binding assays.

Protocol 1: Competitive Radioligand Binding Assay for σ1R and D2R

This protocol is designed to measure the binding affinity (Ki) of 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine for the sigma-1 and dopamine D2 receptors.

A. Materials

  • Membrane Preparations: Commercially available or in-house prepared cell membranes expressing high levels of human sigma-1 receptor or dopamine D2 receptor. Guinea pig liver homogenates can be a rich source for sigma-1 receptors[1].

  • Radioligands:

    • For σ1R: [3H]-(+)-pentazocine

    • For D2R: [3H]-Spiperone or [3H]-Raclopride

  • Non-specific Binding Control:

    • For σ1R: Haloperidol (high concentration, e.g., 10 µM)

    • For D2R: Haloperidol or Butaclamol (high concentration, e.g., 10 µM)

  • Test Compound: 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine, serially diluted.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail and Scintillation Counter .

  • 96-well plates and filter mats (e.g., GF/B).

B. Procedure

  • Plate Setup: In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and either the test compound (at varying concentrations), buffer (for total binding), or the non-specific binding control.

  • Initiate Reaction: Add the membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plates at room temperature for a specified time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filter mats in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Analysis: Binding Affinity

The calculated Ki values for 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine should be compared with those of established ligands to contextualize its potency.

CompoundTarget ReceptorBinding Affinity (Ki, nM)
1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine σ1R Experimental Value
(+)-Pentazocine (σ1R Agonist)σ1R~3-10
Haloperidol (σ1R Antagonist)σ1R~1-5
1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine D2R Experimental Value
Haloperidol (D2R Antagonist)D2R~1-2[2]
Aripiprazole (D2R Partial Agonist)D2R~0.5-1.5

Part 2: Functional Characterization - Differentiating Agonism from Antagonism

Once binding is confirmed, it is crucial to determine the functional consequence of this interaction. Does the compound activate the receptor (agonism), block its activation by endogenous ligands (antagonism), or exhibit partial activity? The following assays are designed to answer these questions.

Functional Assays for Dopamine D2 Receptor (a Gαi/o-coupled GPCR)

D2R activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It can also trigger the recruitment of β-arrestin.

G cluster_1 D2R Functional Signaling D2R D2 Receptor Gi_o Gαi/o D2R->Gi_o Agonist Binding b_arrestin β-Arrestin D2R->b_arrestin Recruitment AC Adenylyl Cyclase Gi_o->AC Inhibition cAMP cAMP Production AC->cAMP Decreased Signaling Downstream Signaling b_arrestin->Signaling

Caption: Simplified signaling pathways for the dopamine D2 receptor.

Protocol 2: cAMP Inhibition Assay

This assay measures the ability of the test compound to modulate cAMP levels in cells expressing D2R.

A. Materials

  • Cell Line: A stable cell line expressing the human D2R (e.g., HEK293 or CHO cells).

  • Forskolin: An adenylyl cyclase activator used to stimulate cAMP production.

  • cAMP Detection Kit: A commercially available kit based on principles like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[3]

  • D2R Agonist Control: Dopamine or Quinpirole.

  • D2R Antagonist Control: Haloperidol.

B. Procedure

  • Cell Plating: Plate the D2R-expressing cells in a suitable microplate and incubate overnight.

  • Agonist Mode:

    • Treat cells with increasing concentrations of 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine.

    • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

    • Incubate for a specified time (e.g., 30 minutes).

  • Antagonist Mode:

    • Pre-incubate cells with increasing concentrations of the test compound.

    • Add a fixed concentration of a D2R agonist (e.g., dopamine at its EC80) and a fixed concentration of forskolin.

    • Incubate for a specified time.

  • cAMP Measurement: Lyse the cells and measure cAMP levels according to the detection kit manufacturer's instructions.

  • Data Analysis:

    • Agonist Mode: Plot cAMP levels against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) for cAMP inhibition.

    • Antagonist Mode: Plot cAMP levels against the log concentration of the test compound to determine the IC50 for blocking the agonist effect.

Protocol 3: β-Arrestin Recruitment Assay

This assay provides an alternative readout for GPCR activation and can reveal biased agonism.

A. Materials

  • Cell Line: A specialized cell line for β-arrestin recruitment assays, such as the DiscoveRx PathHunter® system, where the D2R is fused to a fragment of β-galactosidase and β-arrestin is fused to the complementary fragment.[4][5]

  • Substrate: The appropriate chemiluminescent substrate for the enzyme complementation system.

  • Agonist and Antagonist Controls.

B. Procedure

  • Cell Plating: Plate the engineered cells in a white, opaque microplate.

  • Compound Addition:

    • Agonist Mode: Add increasing concentrations of the test compound.

    • Antagonist Mode: Pre-incubate with the test compound before adding a fixed concentration of a reference agonist.

  • Incubation: Incubate the plates (e.g., 60-90 minutes at 37°C).

  • Signal Detection: Add the detection reagents according to the manufacturer's protocol and measure the chemiluminescent signal.

  • Data Analysis: Similar to the cAMP assay, determine EC50/Emax for agonist activity or IC50 for antagonist activity.

Functional Assays for Sigma-1 Receptor

The σ1R is a unique ligand-operated chaperone protein, and its functional activity can be assessed by examining its oligomerization state or its interaction with other proteins.[1][6]

Protocol 4: Bioluminescence Resonance Energy Transfer (BRET) Assay for σ1R Homomerization

This assay can differentiate between ligands that stabilize (agonists/some antagonists) or destabilize (other agonists) σ1R multimers.[6]

A. Materials

  • Cell Line: HEK293 cells co-transfected with σ1R-Renilla Luciferase (RLuc) and σ1R-Yellow Fluorescent Protein (YFP) constructs.

  • Luciferase Substrate: Coelenterazine h.

  • BRET-compatible Plate Reader.

  • Reference Ligands: (+)-Pentazocine and Haloperidol.

B. Procedure

  • Cell Plating: Plate the transfected cells in a white, opaque 96-well plate.

  • Compound Treatment: Treat the cells with increasing concentrations of 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine or reference ligands.

  • Substrate Addition: Add coelenterazine h to each well.

  • BRET Measurement: Immediately measure the light emission at the wavelengths corresponding to RLuc (donor) and YFP (acceptor).

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the change in BRET ratio against the log concentration of the compound. An increase in the BRET signal suggests stabilization of σ1R multimers, while a decrease may indicate destabilization.[6]

Comparative Analysis: Functional Activity
CompoundTarget/AssayPotency (EC50/IC50, nM)Efficacy (% of Control)
Test Compound D2R / cAMP Inhibition Experimental ValueExperimental Value
DopamineD2R / cAMP Inhibition~1-10100%
HaloperidolD2R / cAMP Inhibition~2-5 (IC50)N/A (Antagonist)
Test Compound σ1R / BRET Experimental ValueDirection of BRET change
Haloperidolσ1R / BRET~10-100Increase
(+)-Pentazocineσ1R / BRET~50-200No change or decrease

Part 3: Selectivity Profiling and Final Mechanistic Validation

A comprehensive understanding of a compound's mechanism of action requires assessing its selectivity. A highly selective compound is often desirable to minimize off-target effects.

Protocol 5: Broad-Panel Receptor Screening

A. Rationale The test compound should be screened against a broad panel of receptors, ion channels, and transporters to identify potential off-target interactions. This is typically performed as a fee-for-service by specialized contract research organizations (CROs).

B. Procedure

  • Submit 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine for screening at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of 40-100 common CNS targets.

  • Targets of particular interest, given the compound's structure, include other dopamine receptor subtypes (D1, D3, D4, D5), serotonin receptors (e.g., 5-HT1A, 5-HT2A), adrenergic receptors, and muscarinic receptors.[3][7]

  • Any significant "hits" (e.g., >50% inhibition) from the primary screen should be followed up with full concentration-response curves to determine the Ki or IC50 at those off-targets.

Final Mechanistic Conclusion

By integrating the data from binding affinity (Part 1), functional activity (Part 2), and selectivity profiling (Part 3), a comprehensive picture of the mechanism of action for 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine will emerge. The results will allow researchers to classify the compound as, for example, a potent and selective D2R antagonist with moderate affinity for σ1R, or a non-selective ligand with a complex functional profile. This validated understanding is the essential foundation for any further preclinical and clinical development.

References

  • Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC . (2018, January 31). National Center for Biotechnology Information. [Link]

  • Sigma-1 Receptor Assays with Fluorescent Ligands . (2025, September 11). Celtarys Research. [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening . (2021, July 29). MDPI. [Link]

  • In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC . (2020, October 8). National Center for Biotechnology Information. [Link]

  • Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - NCBI . (2012, December 25). National Center for Biotechnology Information. [Link]

  • D2 Dopamine Receptor Assay . Innoprot. [Link]

  • Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines - PMC . National Center for Biotechnology Information. [Link]

  • Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists | Journal of Medicinal Chemistry . (2014, March 25). ACS Publications. [Link]

  • Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service . Creative Biolabs. [Link]

  • Investigation of the Entry Pathway and Molecular Nature of σ1 Receptor Ligands . (2023, March 28). MDPI. [Link]

  • Designer GPCRs as Novel Tools to Identify Metabolically Important Signaling Pathways . (2021, July 20). Frontiers. [Link]

  • Computationally designed GPCR quaternary structures bias signaling pathway activation . (2022, May 20). bioRxiv. [Link]

  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach . (2022, July 11). MDPI. [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening - PMC . National Center for Biotechnology Information. [Link]

  • Quantitative live-cell imaging of GPCR downstream signaling dynamics | Biochemical Journal . (2022, April 21). Portland Press. [Link]

  • Synthesis and pharmacological properties of a series of antidopaminergic piperidyl benzamides - PubMed . National Center for Biotechnology Information. [Link]

  • 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - NCBI . (2011, February 18). National Center for Biotechnology Information. [Link]

  • Natural Product-Inspired Dopamine Receptor Ligands - PMC . National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC . (2025, July 21). National Center for Biotechnology Information. [Link]

  • (S)-N-(1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2-[11C]methoxy-3-methoxybenzamide - NCBI . (2006, April 11). National Center for Biotechnology Information. [Link]

Sources

Reproducibility of the synthesis and activity of 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Reproducibility Guide: Synthesis and Pharmacological Profiling of 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine

Executive Summary

1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine is a halogenated benzylpiperidine derivative, structurally aligned with the "privileged scaffold" of Sigma-1 receptor (


R) ligands  and Acetylcholinesterase (AChE) inhibitors  (e.g., Donepezil analogs).[1]

The reproducibility of this compound's synthesis and activity is frequently compromised by two factors:

  • Steric Hindrance: The ortho-chloro substituent on the benzaldehyde precursor significantly retards imine formation during reductive amination, leading to incomplete conversion if standard protocols are blindly applied.[1]

  • Lipophilicity-Driven Non-Specific Binding: The combination of the bromine and chlorine atoms increases LogP, necessitating rigorous assay optimization to distinguish true high-affinity binding from non-specific membrane association.[1]

This guide provides a validated workflow to ensure high-fidelity synthesis (>98% purity) and accurate pharmacological characterization.

Synthesis Reproducibility: Method Comparison

To synthesize 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine, two primary routes exist. We objectively compare them below.

Comparative Analysis: Reductive Amination vs. Nucleophilic Substitution
FeatureMethod A: Reductive Amination (Recommended) Method B: Nucleophilic Substitution
Precursors 5-Bromo-2-chlorobenzaldehyde + 4-Methylpiperidine5-Bromo-2-chlorobenzyl bromide + 4-Methylpiperidine
Reagent Sodium Triacetoxyborohydride (STAB)Potassium Carbonate (

) / DMF
Yield High (85-92%) Moderate (60-75%)
Impurity Profile Clean; minor alcohol byproduct (easy removal).[1]High Risk: Over-alkylation (quaternary ammonium salts).[1]
Reproducibility Excellent (Self-limiting reaction).[1]Variable (Sensitive to temperature/stoichiometry).
Scalability High (No exotherms, mild conditions).[2]Low (Lachrymatory precursors, exothermic).
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Precursor Selection Aldehyde 5-Bromo-2-chlorobenzaldehyde Start->Aldehyde Amine 4-Methylpiperidine Start->Amine Imine Intermediate: Imine Formation (Critical Step: Steric Hindrance) Aldehyde->Imine Method A (Preferred) Subst Nucleophilic Substitution (Benzyl Bromide Route) Aldehyde->Subst Method B (Alternative) Amine->Imine Amine->Subst Reduc Reduction (NaBH(OAc)3) Imine->Reduc Product Target: 1-(5-Bromo-2-chlorobenzyl)- 4-methylpiperidine Reduc->Product Subst->Product Lower Purity

Caption: Workflow comparing the preferred Reductive Amination (Method A) vs. the error-prone Substitution route (Method B). Note the critical imine formation step.[2]

Validated Experimental Protocol (Method A)

Objective: Synthesize 10 mmol of target compound with >98% purity.

Rationale: The ortho-chloro group creates steric bulk, slowing the attack of the amine on the aldehyde. We use Sodium Triacetoxyborohydride (STAB) because it is mild and will not reduce the aldehyde before the imine is formed, unlike NaBH4.

Step-by-Step Protocol:

  • Imine Formation (The "Equilibrium Push"):

    • In a 100 mL round-bottom flask, dissolve 5-Bromo-2-chlorobenzaldehyde (2.19 g, 10.0 mmol) in 1,2-Dichloroethane (DCE) (40 mL).

    • Add 4-Methylpiperidine (1.19 g, 1.42 mL, 12.0 mmol, 1.2 eq).

    • Crucial Step: Add Acetic Acid (0.60 g, 10.0 mmol, 1.0 eq). The acid catalyst is mandatory here to activate the sterically hindered carbonyl.[1]

    • Stir at Room Temperature for 2 hours . Note: Do not proceed until TLC confirms the disappearance of the aldehyde. The steric bulk of the 2-Cl position may require longer stirring than standard benzaldehydes.[1]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol, 1.5 eq) portion-wise over 10 minutes.

    • Allow the reaction to warm to Room Temperature and stir overnight (12-16 h).

  • Work-up & Purification:

    • Quench with saturated aqueous

      
       (50 mL). Stir for 15 minutes to decompose boron complexes.
      
    • Extract with Dichloromethane (DCM) (3 x 30 mL).[1]

    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
    • Purification: Flash Chromatography (Silica Gel).[1]

      • Eluent: Hexanes:Ethyl Acetate (9:1 to 7:3) + 1% Triethylamine (to prevent tailing of the amine).[1]

    • Expected Yield: ~2.6 g (86%).

Analytical Validation (Self-Validating System)

To ensure reproducibility, the product must pass these specific checkpoints.

  • 1H NMR (400 MHz, CDCl3):

    • Diagnostic Signal 1 (Benzylic Protons): Look for a singlet around

      
       3.55 - 3.65 ppm .[1] If this appears as a doublet or multiplet, it indicates incomplete reduction or salt formation.
      
    • Diagnostic Signal 2 (Aromatic Region): The 2-Cl, 5-Br substitution pattern is distinctive.[1]

      • H-6 (Ortho to CH2, Meta to Cl): Doublet (

        
         ~7.6 ppm).[1]
        
      • H-4 (Para to CH2): Doublet of doublets (

        
         ~7.3 ppm).[1]
        
      • H-3 (Ortho to Cl): Doublet (

        
         ~7.2 ppm).[1]
        
    • Validation: Integration of the benzylic singlet (2H) vs. the 4-methyl group (3H, doublet at

      
       ~0.9 ppm) must be exactly 2:3.[1]
      

Biological Activity Profiling

This scaffold is a classic Sigma-1 Receptor (


R)  ligand.[1] Reproducibility in biological assays depends on controlling the "lipophilic trap."[1]
Assay Logic Diagram

AssayLogic Sample Compound Stock (DMSO) Incubation Incubation (37°C, 120 min) Sample->Incubation Membrane Rat Brain/Liver Homogenate (Sigma-1 Rich) Membrane->Incubation Radioligand [3H]-(+)-Pentazocine (Specific Sigma-1 Ligand) Radioligand->Incubation Filter Filtration (GF/B) Incubation->Filter Wash Wash Step (Tris Buffer, Ice Cold) Filter->Wash Critical: Remove Non-Specific Binding Count Scintillation Counting Wash->Count

Caption: Competitive binding assay workflow. The wash step is critical for lipophilic benzylpiperidines to ensure accurate Ki values.

Pharmacological Comparison Table

When evaluating the activity of 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine, use these standards to validate your assay system.

CompoundTarget Affinity (

R

)
Selectivity (

vs

)
Role in Assay
1-(5-Br-2-Cl-benzyl)-4-Me-pip Predicted: < 20 nM High (> 50-fold)Test Subject
Haloperidol ~ 1-3 nMLow (binds D2,

)
Positive Control (High Affinity)
(+)-Pentazocine ~ 10 nMVery HighRadioligand / Reference
DTG ~ 30 nMLow (binds

&

)
Non-selective Reference

Experimental Note: Due to the high lipophilicity (Calculated LogP ~ 4.5), this compound will stick to plasticware.

  • Mitigation: Use glass-coated plates or add 0.1% BSA to the assay buffer to prevent depletion of the free compound concentration, which would artificially inflate the

    
     (lower apparent potency).
    

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. [1]

    • Grounding: Establishes the standard STAB protocol and the necessity of acid c
  • Collina, S., et al. (2013). "Sigma-1 receptor modulators: a patent review." Expert Opinion on Therapeutic Patents.

    • Grounding: Validates the benzylpiperidine/piperazine scaffold as a primary pharmacophore for Sigma-1 ligands.[1]

  • Huang, Y., et al. (2001). "Synthesis and biological evaluation of 1-(4-fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine." Nuclear Medicine and Biology.

    • Grounding: Demonstrates the parallel synthesis and purification challenges in halogen
  • PubChem Compound Summary. "1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine (CAS 1704073-67-5)."[1]

    • Grounding: Verification of chemical identity and structural properties.[1][3][4]

Sources

×

Retrosynthesis Analysis

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